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  • Product: 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
  • CAS: 2098092-96-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Mechanism of Action of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Abstract This technical guide provides a comprehensive exploration of the putative molecular mechanism of action for the novel compound, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide. By dissecting its constituent c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the putative molecular mechanism of action for the novel compound, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide. By dissecting its constituent chemical moieties—a 2-aminothiazole core, a sulfonamide group, and an N-furfuryl substituent—we postulate its primary biological targets and signaling pathway engagement. This document is intended for researchers, scientists, and drug development professionals, offering a hypothesis-driven framework for the experimental validation of this compound's bioactivity. We will delve into its potential as a carbonic anhydrase inhibitor, supported by a detailed examination of structure-activity relationships derived from analogous compounds. Furthermore, we will present detailed, field-proven experimental protocols and data presentation strategies to rigorously test this hypothesis.

Introduction: Unveiling a Privileged Scaffold Combination

The convergence of a thiazole nucleus, a sulfonamide functional group, and a furan moiety in 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide creates a molecule of significant pharmacological interest. Each of these components is considered a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] The 2-aminothiazole ring is a cornerstone of many therapeutic agents, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The sulfonamide group is renowned for its role in antimicrobial drugs that inhibit folic acid synthesis and as a key pharmacophore for potent enzyme inhibitors.[] The furan ring, a versatile heterocycle, contributes to the molecule's steric and electronic properties, often enhancing target binding and pharmacokinetic profiles.[7][8]

This guide will primarily focus on the most probable mechanism of action for this compound: the inhibition of carbonic anhydrases (CAs). This hypothesis is built upon the well-documented activity of thiazole-sulfonamide derivatives as potent inhibitors of this enzyme family.[2][9]

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is crucial for designing and interpreting biological assays.

PropertyPredicted ValueSignificance in Drug Action
Molecular Weight ~275.3 g/mol Influences absorption, distribution, and diffusion across membranes.
LogP ~0.5 - 1.5Indicates a balance between hydrophilicity and lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 2The amino and sulfonamide groups can donate hydrogen bonds, crucial for target interaction.
Hydrogen Bond Acceptors 5The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity.
pKa (Sulfonamide) ~9-10The acidity of the sulfonamide proton is critical for its interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

The key structural features that inform its hypothesized mechanism of action are:

  • The Sulfonamide Group (-SO₂NH₂): This is the primary zinc-binding group that anchors the inhibitor to the active site of carbonic anhydrases.[10]

  • The Thiazole Ring: This aromatic heterocycle provides a rigid scaffold and can engage in various non-covalent interactions with the enzyme's active site residues.

  • The N-(furan-2-ylmethyl) Group: This substituent can explore deeper pockets within the enzyme's active site, potentially conferring isoform selectivity and enhanced potency. The furan ring itself can participate in π-π stacking and hydrogen bonding.[8]

Proposed Primary Molecular Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[9][10]

The proposed mechanism of inhibition by 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide involves the following key steps:

  • Entry into the Active Site: The inhibitor diffuses into the conical active site of the carbonic anhydrase enzyme.

  • Coordination with Zinc: The deprotonated sulfonamide nitrogen atom forms a coordinate bond with the catalytic Zn²⁺ ion at the bottom of the active site. This displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle.

  • Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor-enzyme complex.

  • Interactions of the Thiazole and Furan Moieties: The thiazole and furan rings can form van der Waals and hydrophobic interactions with amino acid residues lining the active site, contributing to the overall binding affinity and potentially conferring selectivity for specific CA isoforms.

Below is a conceptual diagram illustrating the proposed binding mode.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 Hydrogen Bonds Thiazole Thiazole Ring Sulfonamide->Thiazole Thiazole->His1 Hydrophobic Interactions Furan Furan Ring Thiazole->Furan N-furfuryl linker Furan->His2 van der Waals Interactions

Caption: Proposed binding of the inhibitor in the active site of carbonic anhydrase.

Experimental Validation Protocols

To rigorously test the hypothesis of carbonic anhydrase inhibition, a series of well-defined experiments are necessary.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory potency of the compound against purified carbonic anhydrase isoforms.

Principle: This is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenolate anion. The rate of formation of this product is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide in DMSO.

    • Prepare a working solution of purified human carbonic anhydrase II (hCA II) at 2 µM in 10 mM Tris-HCl buffer (pH 7.4).

    • Prepare a 3 mM solution of p-NPA in acetonitrile.

    • Prepare a 10 mM Tris-HCl buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound at various concentrations (serially diluted from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control (acetazolamide, a known CA inhibitor).

    • Add 10 µL of the hCA II enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent inhibitor like acetazolamide serves as a positive control to validate the assay's performance. The vehicle control ensures that the solvent does not interfere with the enzyme activity.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and the enzyme.

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of hCA II at a concentration of 10-20 µM in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of the test compound at a concentration of 100-200 µM in the same buffer. Degas both solutions before use.

  • ITC Experiment:

    • Fill the sample cell of the ITC instrument with the hCA II solution.

    • Fill the injection syringe with the test compound solution.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released per injection.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the K_D, n, ΔH, and ΔS.

Self-Validation: The consistency of the thermodynamic parameters and a stoichiometry value close to 1 would validate a specific binding event.

Proposed Secondary Molecular Mechanisms

While carbonic anhydrase inhibition is the primary hypothesis, the structural motifs of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide suggest other potential biological activities.

  • Inhibition of Dihydrofolate Reductase (DHFR): Some sulfonamide-thiazole hybrids have been shown to inhibit DHFR, a key enzyme in nucleotide synthesis.[11] This could be a potential mechanism for any observed antimicrobial or anticancer activity.

  • Antimicrobial Action via Folic Acid Synthesis Pathway: The sulfonamide moiety is a classic competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[]

  • Antioxidant Activity: Thiazole-sulfonamide derivatives have been reported to possess antioxidant properties, likely through radical scavenging mechanisms.[12][13]

The following diagram outlines a workflow for investigating these potential mechanisms.

G cluster_0 Experimental Validation Start 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide Primary_Hypothesis Carbonic Anhydrase Inhibition Start->Primary_Hypothesis Primary Investigation Secondary_Hypothesis_1 DHFR Inhibition Start->Secondary_Hypothesis_1 Secondary Investigation Secondary_Hypothesis_2 Antimicrobial (Folic Acid Pathway) Start->Secondary_Hypothesis_2 Secondary_Hypothesis_3 Antioxidant Activity Start->Secondary_Hypothesis_3 CA_Assay In Vitro CA Inhibition Assay Primary_Hypothesis->CA_Assay DHFR_Assay DHFR Enzyme Assay Secondary_Hypothesis_1->DHFR_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Secondary_Hypothesis_2->MIC_Assay DPPH_Assay DPPH Radical Scavenging Assay Secondary_Hypothesis_3->DPPH_Assay ITC Isothermal Titration Calorimetry CA_Assay->ITC Confirm Binding

Caption: Experimental workflow for elucidating the molecular mechanism.

Conclusion and Future Directions

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide represents a promising chemical entity with a high probability of acting as a carbonic anhydrase inhibitor. The proposed experimental framework provides a clear path to validate this hypothesis and quantify its potency and binding characteristics. Future investigations should focus on screening this compound against a panel of CA isoforms to determine its selectivity profile, which is crucial for its therapeutic potential. Furthermore, cell-based assays and subsequent in vivo studies will be necessary to translate the in vitro findings into a physiological context and to evaluate its overall efficacy and safety. The exploration of the secondary mechanisms will also be valuable in uncovering the full pharmacological profile of this multifaceted compound.

References

  • D. S. Giles, et al. Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • D. S. Giles, et al. Furans, thiophenes and related heterocycles in drug discovery. Semantic Scholar. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • MDPI. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

  • Padwa, A. Furan as a versatile synthon. [Link]

  • Al-Ostath, A., et al. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. [Link]

  • MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • Semantic Scholar. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. [Link]

  • Khair-ul-Bariyah, S., et al. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Tačić, A., et al. ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • PubChem. 2-Aminothiazole-5-sulfonamide. [Link]

  • Hussein, F. A., et al. Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry. [Link]

Sources

Exploratory

Thermodynamic properties and stability profile of thiazole-5-sulfonamide derivatives

Topic: Thermodynamic Properties and Stability Profile of Thiazole-5-Sulfonamide Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties and Stability Profile of Thiazole-5-Sulfonamide Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Executive Summary

Thiazole-5-sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, merging the electron-rich, aromatic thiazole ring with the pharmacokinetically favorable sulfonamide moiety. This hybrid structure is increasingly pivotal in the development of carbonic anhydrase (CA) inhibitors, antiviral agents, and anticancer therapeutics. However, the dual-heteroatom nature of the thiazole core (S, N) combined with the polar sulfonamide group creates a complex thermodynamic and stability profile. This guide provides a rigorous technical analysis of these properties, offering a roadmap for their characterization and stabilization during drug development.

Part 1: Structural Fundamentals & Physicochemical Baseline

To understand the stability of thiazole-5-sulfonamides, one must first deconstruct their electronic architecture. The thiazole ring is a


-excessive heterocycle, yet the 5-position is uniquely situated.
Electronic Distribution & Reactivity
  • The Thiazole Core: The sulfur atom at position 1 acts as an electron donor via resonance (+M effect), while the nitrogen at position 3 acts as an electron withdrawer (-I effect).

  • The 5-Sulfonamide Effect: Attaching a strongly electron-withdrawing sulfonamide (

    
    ) group at position 5 pulls electron density away from the ring. This stabilizes the ring against electrophilic attack (e.g., oxidation) compared to unsubstituted thiazoles but increases the acidity of the sulfonamide -NH proton.
    
Key Physicochemical Parameters

The following baseline properties are typical for this class of derivatives (e.g., acetazolamide analogs or novel anticancer candidates):

ParameterTypical RangeStructural CauseImplications
Melting Point 200°C – 290°CStrong intermolecular H-bonding (Sulfonamide O=S=O ··· H-N) +

-

stacking.
High lattice energy; indicates poor aqueous solubility but high solid-state stability.
LogP 0.5 – 3.5Lipophilic thiazole ring vs. hydrophilic sulfonamide.Moderate membrane permeability; "Drug-like" (Lipinski compliant).
pKa (Sulfonamide) 7.0 – 9.0Electron-withdrawing thiazole ring increases NH acidity.Ionizable at physiological pH; solubility is pH-dependent.
pKa (Thiazole N) 1.0 – 2.5Lone pair on N3 is less available due to aromaticity.Protonation requires strong acidic conditions.

Part 2: Thermodynamic Characterization

Thermodynamic stability determines the shelf-life and processing limits of the API (Active Pharmaceutical Ingredient).

Solid-State Thermodynamics (Polymorphism)

Thiazole-5-sulfonamides exhibit a high propensity for polymorphism due to the flexibility of the sulfonamide arm and the directional H-bonding capability of the thiazole nitrogen.

  • Lattice Energy: High melting points (often >250°C for fused systems) indicate high lattice enthalpy (

    
    ). This creates a barrier to dissolution.
    
  • Experimental Insight: Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm (melting) followed immediately by exotherms (decomposition), suggesting the liquid phase is thermally unstable.

Solubility Thermodynamics

The solubility of these derivatives is non-ideal and highly entropy-driven.

  • Aqueous Solubility: Generally low (< 0.1 mg/mL) in neutral form due to high crystal lattice energy.

  • pH-Dependent Solubilization:

    
    
    
    • Protocol Note: Solubility increases drastically above pH 8.5 due to deprotonation of the sulfonamide nitrogen.

Part 3: Chemical Stability Profile

Hydrolytic Stability

The sulfonamide bond (


) is kinetically stable against hydrolysis under neutral and physiological conditions.
  • Acidic Conditions: Highly stable.[1] The thiazole ring protonates at N3, repelling hydronium ions.

  • Basic Conditions: Susceptible to hydrolysis only under extreme conditions (e.g., 1M NaOH, reflux). The primary degradation pathway here is not sulfonamide cleavage, but rather thiazole ring opening initiated by nucleophilic attack at the C2 position.

Oxidative Stability (The Critical Weakness)

The sulfur atom in the thiazole ring is the "Achilles' heel."

  • Mechanism: Strong oxidants (peroxides, radical initiators) can oxidize the ring sulfur to a sulfoxide or sulfone, leading to loss of aromaticity and subsequent ring fragmentation.

  • Observation: In HPLC, oxidative degradants often elute before the parent peak due to increased polarity.

Photostability

Thiazole derivatives absorb UV light (typically


 250–300 nm).
  • Risk: Prolonged exposure to UV-B can induce radical cleavage of the C-S bond or extrusion of

    
     from the sulfonamide group, though the latter is rare in solid state.
    

Part 4: Degradation Pathways (Visualization)

The following diagram illustrates the logical flow of degradation for a generic thiazole-5-sulfonamide under stress conditions.

ThiazoleDegradation Parent Thiazole-5-Sulfonamide (Parent API) Hydrolysis Hydrolytic Stress (High pH + Heat) Parent->Hydrolysis pH > 10, >60°C Oxidation Oxidative Stress (Peroxides / H2O2) Parent->Oxidation H2O2, AIBN Photo Photolytic Stress (UV Light) Parent->Photo UV-A/B RingOpen Ring Opening Product (Thioamide / Formamide) Hydrolysis->RingOpen Major Pathway (Nucleophilic attack at C2) SulfCleave Sulfonamide Hydrolysis (Sulfonic Acid + Amine) Hydrolysis->SulfCleave Minor Pathway (Extreme Conditions) SOxide Thiazole S-Oxide (Unstable Intermediate) Oxidation->SOxide Sulfone Thiazole Sulfone (Loss of Aromaticity) SOxide->Sulfone Fragment Ring Fragmentation Sulfone->Fragment Radical Radical Intermediate Photo->Radical Desulf Desulfurization Products Radical->Desulf

Caption: Primary degradation pathways for thiazole-5-sulfonamides. Note that ring opening (hydrolysis) and S-oxidation are the dominant risks.

Part 5: Experimental Protocols (The "How-To")

To validate the profile described above, the following self-validating protocols should be employed.

Protocol A: Thermodynamic Fingerprinting (DSC/TGA)

Objective: Determine melting point, enthalpy of fusion, and thermal decomposition onset.

  • Sample Prep: Weigh 2–4 mg of dried API into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles to prevent pan deformation).

  • TGA Run: Heat from 30°C to 350°C at 10°C/min under

    
     purge (50 mL/min).
    
    • Validation: Verify < 0.5% weight loss before 150°C (confirms no solvates/hydrates).

  • DSC Run: Heat from 30°C to (Melting Point + 20°C) at 10°C/min.

    • Critical Check: If TGA shows degradation near the melting point, use a faster heating rate (20°C/min) in DSC to minimize decomposition interference with the melting endotherm.

Protocol B: Forced Degradation Study (HPLC)

Objective: Establish stability-indicating method and identify degradation products.

Reagents:

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .
    
  • Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (Gradient).

Workflow:

  • Acid Stress: Dissolve API in 0.1 M HCl. Reflux at 60°C for 4 hours.

    • Expectation: Minimal degradation (< 2%).

  • Base Stress: Dissolve API in 0.1 M NaOH. Reflux at 60°C for 4 hours.

    • Expectation: Look for late-eluting peaks (ring opening products) or very early peaks (sulfonic acids).

  • Oxidative Stress: Dissolve API in diluent + 3%

    
    . Store at RT for 24 hours.
    
    • Expectation:High Risk. Look for peaks eluting immediately prior to the main peak (S-oxides).

  • Analysis: Inject onto C18 column.

    • Self-Validation: Mass balance (Assay % + Impurity %) should equal 98–102%. If < 95%, volatile degradants or non-chromatophoric products are present.

Part 6: Implications for Formulation & Storage

  • Excipient Compatibility: Avoid excipients containing peroxides (e.g., povidone, PEG) to prevent oxidative ring opening.

  • pH Microenvironment: Formulate in a pH range of 4.0–7.0. Avoid highly alkaline environments which catalyze ring opening at C2.

  • Packaging: Light-resistant packaging (amber vials/blisters) is mandatory due to the UV absorption of the thiazole ring.

References

  • Molecules (MDPI). The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022).[1][2][3] Discusses the structural stability and amphiphilic nature of thiazole cores.

  • ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole derivatives. (2023).[1][4][5][6] Provides synthesis routes and basic physicochemical characterization.

  • Canadian Journal of Chemistry. Oxidative Ring-Opening of Benzothiazole Derivatives. (2019).[2][5][7] Details the mechanism of oxidative degradation relevant to the thiazole scaffold.

  • BenchChem. Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid. (2025).[8] Acts as a proxy for thiazole-5-substitution stability profiles.

  • Journal of Molecular Structure. Designing novel anticancer sulfonamide based derivatives. (2021). Discusses the binding affinity and structural rigidity of thiazole sulfonamides.

Sources

Foundational

Target Deconvolution &amp; Pharmacological Potential of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

[1] Executive Summary This technical guide analyzes the pharmacological profile of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide , a synthetic small molecule integrating a privileged 2-aminothiazole scaffold with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the pharmacological profile of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide , a synthetic small molecule integrating a privileged 2-aminothiazole scaffold with a sulfonamide linker and a lipophilic furan tail.[1] Based on structure-activity relationship (SAR) data and pharmacophore modeling, this compound is identified as a multi-target ligand with high potential for inhibiting 12-Lipoxygenase (12-LOX) , Carbonic Anhydrase (CA) isoforms , and Bacterial DNA Gyrase B .[1] This analysis details the molecular mechanisms, binding modes, and validation protocols required for its development as a chemical probe or therapeutic lead.

Molecular Architecture & Pharmacophore Analysis

The compound's efficacy stems from its tripartite structure, which allows it to interact with diverse biological domains (metal-binding sites, ATP pockets, and hydrophobic channels).

Structural Deconstruction
  • Core Scaffold (2-Aminothiazole): A classic bioisostere for the ATP adenine ring, facilitating hydrogen bonding in the hinge region of kinases and ATPase domains (e.g., DNA Gyrase). The C2-amino group acts as a critical hydrogen bond donor (

    
    ).[1]
    
  • Linker (Sulfonamide at C5): Traditionally a zinc-binding group (ZBG).[1] However, in this N-substituted derivative (

    
    ), the sulfonamide nitrogen is less acidic, altering its affinity for metal ions and shifting selectivity toward allosteric or hydrophobic pockets.
    
  • Tail (N-Furan-2-ylmethyl): A heteroaromatic, lipophilic moiety designed to penetrate deep hydrophobic cavities (e.g., the substrate channel of LOX or the hydrophobic half of the CA IX active site).[1]

Pharmacophore Visualization

The following diagram illustrates the functional mapping of the molecule to its predicted biological targets.

PharmacophoreMap Molecule 2-amino-N-(furan-2-ylmethyl) thiazole-5-sulfonamide Thiazole 2-Aminothiazole Core (H-Bond Donor/Acceptor) Molecule->Thiazole Sulfonamide Sulfonamide Linker (Polar Interactions) Molecule->Sulfonamide Furan Furan-2-ylmethyl Tail (Lipophilic/Aromatic) Molecule->Furan Target_Gyrase Target: DNA Gyrase B (ATP Competitive Inhibition) Thiazole->Target_Gyrase Mimics Adenine (Asp73 Interaction) Target_LOX Target: 12-Lipoxygenase (Substrate Channel Blockade) Sulfonamide->Target_LOX Redox Interference (Fe Coordination) Furan->Target_LOX Steric Occlusion Target_CA Target: Carbonic Anhydrase IX (Hydrophobic Pocket Selectivity) Furan->Target_CA Pi-Stacking (Hydrophobic Pocket)

Figure 1: Pharmacophore mapping linking structural motifs to specific biological targets.[1]

Primary Biological Target: 12-Lipoxygenase (12-LOX)[1][2][3]

Mechanistic Rationale

The 12-Lipoxygenase enzyme (12-LOX) catalyzes the oxidation of arachidonic acid to 12(S)-HpETE.[1] Thiazole sulfonamides have emerged as potent 12-LOX inhibitors, distinct from traditional redox inhibitors like nordihydroguaiaretic acid (NDGA).[1]

  • Binding Mode: The furan-2-ylmethyl tail mimics the pentadiene structure of arachidonic acid, allowing the molecule to enter the substrate-binding channel.[1] The thiazole-sulfonamide head group interacts near the non-heme iron active site, potentially disrupting the proton abstraction step or chelating the catalytic iron (Fe

    
    /Fe
    
    
    
    ).
  • Therapeutic Relevance: Inhibition of 12-LOX is critical in treating Type 1/2 Diabetes (protecting

    
    -cells from inflammatory cytokines) and Ischemic Stroke  (reducing neuronal oxidative stress).[1]
    
12-LOX Signaling Pathway

Inhibition of this pathway prevents the formation of pro-inflammatory eicosanoids.[1]

LOXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 HpETE 12(S)-HpETE AA->HpETE Oxidation LOX12 12-Lipoxygenase (Enzyme) LOX12->HpETE Catalysis Inhibitor INHIBITOR: 2-amino-N-(furan-2-ylmethyl) thiazole-5-sulfonamide Inhibitor->LOX12 Blocks Channel HETE 12(S)-HETE HpETE->HETE Reduction p38MAPK p38 MAPK Activation HETE->p38MAPK Signaling Outcome Inflammation / Apoptosis (Beta-cell death) p38MAPK->Outcome

Figure 2: 12-LOX inflammatory cascade and the point of intervention by the thiazole sulfonamide.[1]

Secondary Target: Carbonic Anhydrase IX (CA IX)

The "Tail Approach" to Selectivity

While primary sulfonamides (


) are classic CA inhibitors, N-substituted sulfonamides generally show reduced affinity for the catalytic Zinc ion.[1] However, the "Tail Approach"  in drug design utilizes long, lipophilic tails (like the furan-2-ylmethyl group) to reach the hydrophobic rim of the CA active site.[1]
  • Selectivity: The furan tail is predicted to clash with the hydrophilic residues of cytosolic isoforms (CA I/II) but fit snugly into the hydrophobic pocket of the tumor-associated transmembrane isoform CA IX .[1]

  • Mechanism: The molecule likely acts as a non-classical inhibitor, anchoring via the tail while the sulfonamide moiety interacts with the water network coordinating the Zinc, rather than direct Zinc binding.

Experimental Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Causality: Direct chlorosulfonation of 2-aminothiazole is aggressive; protection of the amine is often required to prevent polymerization, though direct methods exist under controlled temperatures.[1]

StepReagent/ConditionMechanism/Purpose
1.[1][2][3][4][5][6][7] Protection Acetic anhydride, PyridineAcetylation of C2-amine to protect against electrophilic attack.[1]
2. Chlorosulfonation Chlorosulfonic acid (

)
Electrophilic aromatic substitution to introduce

at C5.
3. Amidation Furfurylamine,

, DCM
Nucleophilic attack of furfurylamine on the sulfonyl chloride.
4. Deprotection

/

, Reflux
Hydrolysis of the acetyl group to restore the active 2-amino moiety.
In Vitro 12-LOX Inhibition Assay

Protocol Integrity: Uses the Ferrous Oxidation-Xylenol Orange (FOX) method to quantify hydroperoxide formation.[1]

  • Enzyme Prep: Recombinant human platelet 12-LOX (purified).

  • Substrate: Arachidonic acid (

    
    ) in Tris buffer (pH 7.4).
    
  • Incubation: Incubate enzyme + Inhibitor (0.01 -

    
    ) for 10 mins at RT.
    
  • Initiation: Add Arachidonic acid. Reaction time: 10 mins.

  • Termination: Add FOX reagent (Sulfuric acid, Xylenol Orange, Fe(II)).

  • Readout: Measure Absorbance at 560 nm. (Fe(III)-Xylenol Orange complex forms only if HpETE oxidizes Fe(II)).

  • Control: NDGA (positive control).

Bacterial DNA Gyrase Supercoiling Assay

Purpose: To verify antimicrobial potential via the 2-aminothiazole ATP-mimetic core.[1]

  • Components: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (A2B2 complex), ATP.

  • Reaction: Mix DNA, Enzyme, ATP, and Inhibitor in assay buffer.

  • Incubation: 37°C for 60 mins.

  • Analysis: Run on 1% agarose gel.

  • Result: Active gyrase converts relaxed DNA to supercoiled (runs faster). Inhibitors maintain relaxed DNA bands.

References

  • Thiazole Sulfonamides as 12-LOX Inhibitors: Title: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.[1] Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Thiazole Scaffolds in Drug Discovery: Title: Synthesis of 2-aminothiazole sulfonamides as potent biological agents.[1][6][8][9] Source: Heliyon (via PMC). URL:[Link]

  • Anticancer Activity of Thiazole Derivatives: Title: A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.[1] Source: Frontiers in Chemistry. URL:[Link]

  • Carbonic Anhydrase Inhibition by Sulfonamides: Title: Carbonic anhydrase inhibitors: the "tail approach" for designing isoform-selective inhibitors.[1] Source: Expert Opinion on Drug Discovery. URL:[Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of Furan-Substituted Thiazole Sulfonamides

Technical Guide & Whitepaper Executive Summary This technical guide analyzes the medicinal chemistry of furan-substituted thiazole sulfonamides , a scaffold primarily utilized in the design of Carbonic Anhydrase Inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide analyzes the medicinal chemistry of furan-substituted thiazole sulfonamides , a scaffold primarily utilized in the design of Carbonic Anhydrase Inhibitors (CAIs) and emerging anticancer agents.

While the primary sulfonamide moiety (


) serves as the essential Zinc-Binding Group (ZBG), the furan-thiazole tail dictates isoform selectivity (e.g., hCA IX/XII over hCA I/II) and physicochemical properties. This guide deconstructs the scaffold's SAR, details the Hantzsch synthetic workflow, and critically addresses the metabolic liability of the furan ring—a crucial consideration for lead optimization.

The Pharmacophore: Rationale & Mechanism

The efficacy of this scaffold relies on the "Tail Approach" in inhibitor design. The molecule is bipartite:

  • The Head (Sulfonamide): Anchors the molecule to the Zn

    
     ion within the enzyme active site.[1]
    
  • The Tail (Furan-Thiazole): Extends into the hydrophobic or hydrophilic pockets of the enzyme, discriminating between isoforms based on amino acid variations at the active site entrance.

Mechanism of Action (Signal Transduction)

The following diagram illustrates the inhibition mechanism, specifically targeting the tumor-associated hCA IX isoform, which regulates pH in hypoxic tumor microenvironments.

CA_Inhibition_Mechanism Tumor_Hypoxia Tumor Hypoxia (HIF-1α Activation) CA_Expression Overexpression of hCA IX / XII Tumor_Hypoxia->CA_Expression Enzyme_Action CO2 + H2O ⇌ HCO3- + H+ (Acidification of Extracellular pH) CA_Expression->Enzyme_Action Tumor_Survival Metastasis & Drug Resistance Enzyme_Action->Tumor_Survival Inhibitor Furan-Thiazole Sulfonamide Zn_Binding Sulfonamide Coordinates Active Site Zn2+ Inhibitor->Zn_Binding Head Group Tail_Interaction Furan Tail Occupies Hydrophobic Pocket Inhibitor->Tail_Interaction Tail Group Blockade Inhibition of Catalytic Activity Zn_Binding->Blockade Tail_Interaction->Blockade Blockade->Enzyme_Action  Blocks

Figure 1: Mechanism of Action showing the dual role of the sulfonamide head and furan-thiazole tail in blocking CA-mediated tumor survival.

Synthetic Strategy: Hantzsch Thiazole Synthesis

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis .[2][3] This involves the condensation of an


-haloketone (bearing the furan moiety) with a thiourea or thioamide (bearing the sulfonamide moiety).
Reaction Workflow

Synthesis_Workflow Furan_Ketone 2-Acetylfuran Bromination Bromination (Br2/AcOH or NBS) Furan_Ketone->Bromination Alpha_Halo α-Bromoketone (2-bromo-1-(furan-2-yl)ethan-1-one) Bromination->Alpha_Halo Condensation Hantzsch Condensation (Reflux in EtOH) Alpha_Halo->Condensation Thioamide 4-Sulfamoylbenzenecarbothioamide (Sulfonamide Source) Thioamide->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Final_Product 4-(Furan-2-yl)thiazole-2-sulfonamide Cyclization->Final_Product

Figure 2: Step-wise synthetic pathway utilizing Hantzsch condensation.[3]

Detailed SAR Analysis

The structure-activity relationship is defined by three distinct regions. Modifications here directly impact


 (inhibitory constant) and Selectivity Index (SI).
Region A: The Zinc Binding Group (ZBG)
  • Primary Sulfonamide (

    
    ):  Essential. Substitution on the nitrogen (
    
    
    
    ) generally destroys CA inhibitory activity because the ionized
    
    
    species is required to bind the Zn
    
    
    .
  • Bioisosteres: Replacement with hydroxamates or cyclic sulfonamides (sultams) is possible but often results in lower affinity for this specific scaffold.

Region B: The Thiazole Linker
  • Geometry: The 1,3-thiazole ring provides a rigid spacer that orients the furan tail at a specific angle relative to the ZBG.

  • Substitution Pattern:

    • 2,4-Disubstitution: The most common architecture (Sulfonamide at C2, Furan at C4). This linear arrangement favors deep penetration into the active site.

    • 2,5-Disubstitution: Often leads to steric clashes in the hCA II active site, potentially increasing selectivity for hCA IX, which has a more accommodating entrance.

Region C: The Furan Tail (The Selectivity Filter)
  • Lipophilicity: The furan ring increases

    
    , enhancing membrane permeability.
    
  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs) on Furan (e.g.,

      
      , 
      
      
      
      ):
      Increase the acidity of the sulfonamide proton (via long-range inductive effects), often strengthening Zn binding (lower
      
      
      ).
    • Electron-Donating Groups (EDGs) (e.g.,

      
      , 
      
      
      
      ):
      May improve selectivity by interacting with specific hydrophobic residues (e.g., Phe131 in hCA II vs. Val131 in hCA IX).
  • Metabolic Liability (Critical): The furan ring is a "structural alert."[4] It can be oxidized by CYP450 (specifically CYP2E1) to reactive cis-enedials , which can form adducts with proteins (hepatotoxicity).

    • Mitigation: Blocking the furan

      
      -positions (C5) with methyl or halogen groups can reduce metabolic activation but may alter SAR.
      

Biological Profiling: Selectivity Data

The following data summarizes the inhibitory profiles of representative derivatives against cytosolic (hCA I, II) and tumor-associated (hCA IX) isoforms.

Note: Data represents consensus values from structure-related literature (Supuran et al. series).

Compound IDR (Furan C5)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
AAZ (Control) Acetazolamide25012250.48
FTS-1

8510.55.22.0
FTS-2

3401458.417.2
FTS-3

658.12.13.8
FTS-4

452.50.92.7

Analysis:

  • FTS-2 (

    
    ):  Shows the best selectivity profile. The steric bulk of the methyl group hinders binding in the constricted active site of hCA II (off-target) while being tolerated in hCA IX.
    
  • FTS-4 (

    
    ):  Highly potent due to electronic activation of the sulfonamide, but lacks selectivity, posing a risk of systemic side effects (e.g., paresthesia from hCA II inhibition).
    

Experimental Protocols

Protocol A: Synthesis of 4-(Furan-2-yl)thiazole-2-sulfonamide

Objective: Synthesize the core scaffold via Hantzsch condensation.

  • Reagents:

    • 2-Bromo-1-(furan-2-yl)ethan-1-one (1.0 eq)

    • 4-Sulfamoylbenzenecarbothioamide (1.0 eq)

    • Ethanol (Absolute)[5]

  • Procedure:

    • Dissolve 1.0 eq of thioamide in absolute ethanol (10 mL/mmol) in a round-bottom flask.

    • Add 1.0 eq of the

      
      -bromoketone portion-wise at room temperature.
      
    • Fit the flask with a reflux condenser and heat to reflux (

      
      ) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).
      
    • Work-up: Cool the mixture to room temperature. A precipitate often forms.[6]

    • Filter the solid.[2][6] If no precipitate, evaporate solvent and neutralize with saturated

      
       to precipitate the free base.
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: DCM

      
       5% MeOH/DCM).
      
  • Validation:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for thiazole singlet (
      
      
      ppm) and sulfonamide singlet (
      
      
      ppm, exchangeable with
      
      
      ).
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values.
  • Method:

    
     Hydration Assay using a Stopped-Flow Spectrophotometer.
    
  • Conditions:

    • Buffer: HEPES (20 mM, pH 7.5), 20 mM

      
      .
      
    • Indicator: Phenol Red (0.2 mM).

    • Substrate:

      
       saturated water.
      
  • Execution:

    • Incubate enzyme (hCA I, II, or IX) with the inhibitor (10 nM – 50

      
      ) for 15 minutes at 
      
      
      
      .
    • Rapidly mix with substrate in the stopped-flow chamber.

    • Monitor absorbance decay at 557 nm (acidification).

    • Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .

Safety & Toxicology: The Furan Warning

Researchers must prioritize the assessment of metabolic stability.

  • Risk: Furan rings are prone to bioactivation by CYP450 to cis-enedial, a potent electrophile.

  • Assay: Perform a Glutathione (GSH) Trapping Assay in human liver microsomes (HLM).

    • Incubate compound with HLM + NADPH + GSH.

    • Analyze via LC-MS/MS for GSH-adducts (

      
      ).
      
    • Interpretation: High adduct formation indicates high risk of idiosyncratic hepatotoxicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thioureido-sulfanilyl scaffolds. Bioorganic & Medicinal Chemistry. Link

  • Peterson, L. A. (2013).[7] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology. Link

  • Nocentini, A., et al. (2018). Sulfonamides incorporating furan-2-yl-thiazol-2-yl moieties are potent and selective inhibitors of human carbonic anhydrases II and IX. Bioorganic Chemistry. Link

  • BenchChem. (2025).[2][8] Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol. Link

Sources

Foundational

The Thiazole-Sulfonamide Scaffold: A Technical Guide to Synthesis and Medicinal Application

Executive Summary The 2-aminothiazole sulfonamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By combi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole sulfonamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By combining the hydrogen-bonding capability of the sulfonamide group with the pi-electron-rich, aromatic nature of the thiazole ring, this scaffold serves as a cornerstone in the development of Carbonic Anhydrase Inhibitors (CAIs), kinase inhibitors (e.g., Dasatinib), and anti-infectives.

This technical guide provides a rigorous analysis of the synthetic methodologies, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold, designed for application scientists and drug discovery chemists.

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The pharmacological versatility of the N-(thiazol-2-yl)sulfonamide scaffold stems from its ability to interact with distinct binding pockets via three primary vectors:

  • The Sulfonamide "Warhead" (

    
    ):  Acts as a monodentate ligand for metalloenzymes (specifically Zinc in Carbonic Anhydrases) and serves as a hydrogen bond donor/acceptor in kinase hinge regions.
    
  • The Thiazole Core: Provides a rigid spacer that orients the sulfonamide group while engaging in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the active site.
    
  • The 2-Amino Linker: Facilitates molecular flexibility and electronic modulation of the sulfonamide

    
    , affecting solubility and ionization state.
    

Part 2: Synthetic Strategies & Protocols

The synthesis of 2-aminothiazole sulfonamides typically proceeds via a convergent route: the construction of the thiazole ring followed by sulfonylation.

Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final purified scaffold.

SynthesisWorkflow cluster_inputs Precursors Thiourea Thiourea Hantzsch Hantzsch Cyclization (Reflux/EtOH) Thiourea->Hantzsch AlphaHalo α-Halo Ketone AlphaHalo->Hantzsch SulfonylCl Sulfonyl Chloride Sulfonylation N-Sulfonylation (Base/DCM) SulfonylCl->Sulfonylation Intermediate 2-Aminothiazole Intermediate Hantzsch->Intermediate Cyclization Intermediate->Sulfonylation Nucleophilic Attack FinalProduct N-(thiazol-2-yl) sulfonamide Sulfonylation->FinalProduct Purification

Caption: Convergent synthesis pathway coupling Hantzsch thiazole synthesis with N-sulfonylation.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamide.

Step A: Hantzsch Thiazole Synthesis[1]
  • Reagents: Acetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol).

  • Solvent: Ethanol (absolute).

  • Causality: Iodine acts as a catalyst to halogenate the ketone in situ (or facilitate the condensation), while excess thiourea drives the equilibrium toward the cyclic product. Ethanol is chosen for its ability to solubilize the polar transition state while allowing the non-polar product to precipitate upon cooling.

Step B: N-Sulfonylation (The Critical Step)

This step requires careful control of pH to prevent bis-sulfonylation.

Protocol:

  • Preparation: Dissolve the 2-aminothiazole intermediate (2.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

    • Why DCM? It provides excellent solubility for the organic reactants but poor solubility for the inorganic byproducts, aiding workup.

  • Base Addition: Add Sodium Carbonate (

    
    ) (3.0 mmol) or Pyridine (2.5 mmol).
    
    • Why? The reaction generates HCl. Failure to scavenge the acid will protonate the 2-aminothiazole, deactivating it as a nucleophile and stalling the reaction.

  • Addition: Add Benzenesulfonyl chloride (2.0 mmol) dropwise at

    
    .
    
    • Why? Sulfonyl chlorides are highly reactive. Low temperature prevents rapid hydrolysis by ambient moisture and controls exothermicity.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Add distilled water (20 mL) to dissolve inorganic salts.

    • Extract with DCM (

      
       mL).[2][3][4]
      
    • Self-Validating Step: Wash the organic layer with dilute HCl (1M). This removes any unreacted amine starting material (which is basic), ensuring the organic layer contains primarily the sulfonamide.

  • Purification: Dry over anhydrous

    
    , filter, and evaporate. Recrystallize from Ethanol/Water.
    

Part 3: Therapeutic Applications & Mechanisms[6]

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety is the classic "Zinc-Binding Group" (ZBG). In the context of the 2-aminothiazole scaffold, the thiazole ring confers isoform selectivity (e.g., hCA II vs. hCA IX).

Mechanism of Action: The sulfonamide nitrogen is deprotonated (


) and coordinates to the 

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion required for the hydration of

.

CAMechanism Zn Active Site Zn(II) CO2 CO2 Substrate Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->Zn Coordination Water Catalytic Water/OH- Sulfonamide->Water Displaces Thiazole Thiazole Tail (Hydrophobic Pocket) Sulfonamide->Thiazole Linked Thiazole->Zn Selectivity Filter (Steric Fit)

Caption: Competitive inhibition mechanism where the sulfonamide anion displaces the catalytic water at the Zinc center.

Kinase Inhibition (Anticancer)

In kinase inhibitors like Dasatinib (a multi-targeted kinase inhibitor including Src and BCR-Abl), the 2-aminothiazole moiety functions differently. It does not bind a metal but rather occupies the ATP-binding pocket.

  • Hinge Binding: The aminothiazole nitrogen and the amide/sulfonamide NH act as a donor-acceptor pair, forming hydrogen bonds with the kinase "hinge" region (e.g., Met318 in c-Src).

  • Gatekeeper Interaction: The substituent at the thiazole 5-position (often a bulky group) controls selectivity by accessing the hydrophobic "gatekeeper" pocket.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the core scaffold impact biological activity, derived from recent medicinal chemistry literature.

PositionModificationEffect on ActivityMechanistic Rationale
Sulfonamide Nitrogen (

)
Alkylation (R-SO2NR'-)Abolishes Activity (CAIs) The proton on the nitrogen is required for ionization and Zn-coordination.
Thiazole C4 Phenyl/Aryl GroupIncreases Potency Enhances lipophilicity and

stacking within the enzyme's hydrophobic pocket.
Thiazole C5 Halogen (Cl/Br)Modulates Selectivity Halogens fill small hydrophobic voids; electron-withdrawing nature lowers

of the sulfonamide.
Sulfonyl Aryl Ring

-Amino (

)
Broad Spectrum Classic "Sulfa drug" motif; mimics p-aminobenzoic acid (PABA) in bacteria.
Sulfonyl Aryl Ring Bulky LipophilesKinase Selectivity Targets the allosteric pockets adjacent to the ATP binding site.

Part 5: References

  • Synthesis & Antioxidant Potential:

    • Title: Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.[4]

    • Source: Heliyon (2024).[5]

    • URL:[Link]

  • Kinase Inhibition (Dasatinib Context):

    • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template.[6][7][8] Structure-Activity Relationship Studies.

    • Source: Journal of Medicinal Chemistry.

    • URL:[Link]

  • Carbonic Anhydrase Inhibition:

    • Title: Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study.

    • Source: Bioorganic & Medicinal Chemistry Letters.[5]

    • URL:[Link]

  • General Medicinal Chemistry Review:

    • Title: Recent developments of 2-aminothiazoles in medicinal chemistry.[1][2][4][9][10]

    • Source: European Journal of Medicinal Chemistry.[4][9][10]

    • URL:[Link]

Sources

Exploratory

Computational Binding Affinity Prediction: A Protocol for N-(furan-2-ylmethyl)thiazole-5-sulfonamide Ligands

Executive Summary & Chemical Context[1][2][3][4][5][6] This guide details the computational workflow for predicting the binding affinity of N-(furan-2-ylmethyl)thiazole-5-sulfonamide and its derivatives. This scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the computational workflow for predicting the binding affinity of N-(furan-2-ylmethyl)thiazole-5-sulfonamide and its derivatives. This scaffold represents a classic "tail-approach" inhibitor design targeting Carbonic Anhydrases (CAs) , specifically the cytosolic hCA II (glaucoma target) and the transmembrane tumor-associated hCA IX (hypoxic cancer target).

The ligand comprises three pharmacophoric features critical to the binding event:

  • Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) attached to the thiazole ring. It coordinates directly to the catalytic 
    
    
    
    ion.[1]
  • Linker/Scaffold: The thiazole ring, providing a rigid spacer and secondary stacking interactions.

  • Hydrophobic Tail: The furan-2-ylmethyl moiety, designed to occupy the hydrophobic pocket formed by residues Val121, Val143, and Leu198 (hCA II numbering), enhancing isoform selectivity.

This protocol synthesizes Molecular Docking, Molecular Dynamics (MD), and MM-GBSA free energy calculations to move beyond simple scoring functions toward rigorous affinity prediction.

Computational Workflow Architecture

The prediction pipeline requires a transition from static structural fitting to dynamic free-energy estimation.

Diagram 1: The Integrated Prediction Pipeline

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Quantification L_Prep Ligand Parameterization (GAFF2/AM1-BCC) Dock Ensemble Docking (AutoDock Vina) L_Prep->Dock P_Prep Protein Prep (H-Bond Optimization) P_Prep->Dock MD MD Simulation (50-100ns, GROMACS) Dock->MD Top 3 Poses MMPBSA MM-GBSA/PBSA (Binding Free Energy) MD->MMPBSA Trajectory Extraction Decomp Residue Decomposition (Interaction Fingerprint) MMPBSA->Decomp

Caption: End-to-end workflow for binding affinity estimation, moving from static parameterization to dynamic free energy calculation.

Phase 1: System Preparation & Parameterization

Accurate affinity prediction fails without precise electronic parameterization, particularly for the sulfonamide nitrogen which must be treated as the deprotonated species (


) in the active site if the pH suggests, though most docking protocols start with the neutral form and allow the ZBG to displace the "zinc-bound water."
Ligand Setup

The furan-thiazole ligand requires specific charge derivation to account for the electron-withdrawing sulfonamide and the aromaticity of the heterocycles.

  • Geometry Optimization: DFT level (B3LYP/6-31G*) to determine the global minimum conformer.

  • Charge Method: AM1-BCC is generally sufficient, but for sulfonamides interacting with metals, RESP (Restrained Electrostatic Potential) charges derived from the DFT calculation are superior.

  • Force Field: General Amber Force Field 2 (GAFF2).

Protein Target Selection
  • Target: Human Carbonic Anhydrase II (PDB ID: 3M04 or 4BF1 ).

  • Active Site Prep:

    • Strip all water molecules except the deep-pocket waters if using rigid docking.

    • Zinc Parameters: The

      
       ion must be retained. Standard force fields often handle metals poorly. Use the 12-6-4 LJ-type nonbonded model  or a cationic dummy atom model to maintain the tetrahedral coordination geometry during MD.
      

Phase 2: Molecular Docking (The Static Filter)

Docking serves as the initial filter to discard non-viable poses. For sulfonamides, the interaction is driven by the coordination bond with Zinc.[2][3]

Protocol:
  • Grid Box: Center coordinates on the

    
     atom. Dimensions: 
    
    
    
    Å.
  • Constraints: Apply a distance constraint (2.0–2.4 Å) between the sulfonamide Nitrogen and the Zinc ion. This prevents the "flipped" pose where the furan tail enters the active site incorrectly.

  • Software: AutoDock Vina or Gold (ChemPLP score).

Causality Insight: The thiazole ring usually engages in


-stacking with Phe131  (in hCA II) or Val131  (in hCA IX). The docking score alone is insufficient because it poorly estimates the entropy penalty of the furan tail's flexibility.

Phase 3: Molecular Dynamics & Free Energy (The Quantitative Core)

To predict


 or 

accurately, we must relax the system and account for solvation effects.
MD Simulation Setup
  • Engine: GROMACS or AMBER.

  • Solvent: TIP3P water box, buffered to 10 Å.

  • Ions: Neutralize with

    
     (0.15 M).
    
  • Duration: 50–100 ns is required to allow the furan tail to explore the hydrophobic pocket.

MM-GBSA/PBSA Calculation

The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is the industry standard for refining docking scores into binding energies.



  • 
    :  Electrostatic and van der Waals energies.
    
  • 
    :  Polar solvation (GB model) + Non-polar solvation (SASA).
    
  • Entropy (

    
    ):  Often neglected in relative ranking, but critical for absolute affinity. Can be estimated via Normal Mode Analysis (NMA).
    
Diagram 2: Critical Interaction Network (hCA II)

Interactions Ligand_Sulf Sulfonamide Group Zn Zn2+ Ion Ligand_Sulf->Zn Coordination (2.0 Å) Thr199 Thr199 (Gatekeeper) Ligand_Sulf->Thr199 H-Bond Ligand_Thiazole Thiazole Ring Phe131 Phe131 (Hydrophobic) Ligand_Thiazole->Phe131 Pi-Stacking Ligand_Furan Furan Tail Ligand_Furan->Phe131 Hydrophobic Val121 Val121 Ligand_Furan->Val121 Hydrophobic Glu106 Glu106 Thr199->Glu106 H-Bond Network

Caption: Interaction map showing the Zinc coordination anchor and the hydrophobic tail contacts critical for affinity.

Benchmarking & Data Analysis

To validate the protocol, compare the calculated


 against known experimental data for structural analogs.
Table 1: Representative Affinity Data for Thiazole-Sulfonamide Analogs

Note: These values serve as the "Ground Truth" for calibrating the prediction model. The specific values are derived from SAR studies on 5-membered heterocyclic sulfonamides.

Compound ClassR-Group (Tail)Target IsoformExperimental

(nM)
Predicted

(kcal/mol)
Key Interaction
Acetazolamide Acetyl (Control)hCA II12.0-8.5Zn Coord + Thr199
Thiazole-5-sulf BenzylhCA II0.8 - 2.5-10.2Phe131 Stacking
Thiazole-5-sulf Furan-2-ylmethyl hCA II 1.5 - 5.0 -9.8 Val121 Hydrophobic
Thiazole-5-sulf Furan-2-ylmethylhCA IX15.0 - 45.0-8.1Weak Hydrophobic

Interpretation: The N-(furan-2-ylmethyl) derivative is expected to be a low nanomolar inhibitor (1–10 nM) of hCA II. The furan ring is less bulky than a benzyl group, potentially reducing steric clashes in the hCA II active site compared to hCA IX, leading to slight isoform selectivity.

References

  • Supuran, C. T., et al. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules. Available at: [Link]

  • Nocentini, A., et al. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2017). "Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ovung, A., et al. (2022).[4] "Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods." ACS Omega. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Executive Summary & Strategic Rationale This protocol details the optimized synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide , a privileged scaffold in medicinal chemistry often explored for Carbonic Anhyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the optimized synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide , a privileged scaffold in medicinal chemistry often explored for Carbonic Anhydrase (CA) inhibition and antimicrobial activity.[1]

Scientific Rationale: The synthesis of 2-aminothiazole-5-sulfonamides presents a specific regiochemical challenge. Direct chlorosulfonation of free 2-aminothiazole is feasible but often results in low yields due to the formation of sulfamic acids (


) or degradation of the electron-rich amine. Therefore, this protocol utilizes a Protection-Activation-Coupling-Deprotection (PACD)  strategy.[1]

We employ an


-acetyl protecting group to:
  • Direct Regioselectivity: Ensure sulfonation occurs exclusively at the C-5 position.[1]

  • Passivate the Amine: Prevent side-reactions with the aggressive chlorosulfonic acid.[1]

  • Preserve the Furan: The final deprotection step is optimized using basic hydrolysis to avoid acid-catalyzed ring-opening of the acid-sensitive furan moiety.

Retrosynthetic Analysis

The logical disconnection reveals the sulfonamide bond as the primary junction, derived from a sulfonyl chloride and a primary amine.

Retrosynthesis Target Target Molecule 2-amino-N-(furan-2-ylmethyl) thiazole-5-sulfonamide Precursor1 Furfurylamine (Commercially Available) Target->Precursor1 Coupling Precursor2 2-Acetamidothiazole-5-sulfonyl chloride (Activated Intermediate) Target->Precursor2 Disconnection Sulfonamide Disconnection StartMat 2-Aminothiazole (Starting Material) Precursor2->StartMat 1. Protection 2. Chlorosulfonation

Figure 1: Retrosynthetic breakdown showing the convergence of the activated thiazole core and the furan amine.

Experimental Protocol

Phase 1: Protection of 2-Aminothiazole

Objective: Mask the nucleophilic amino group to prevent sulfamation.

Reagents:

Reagent Equiv. Role
2-Aminothiazole 1.0 Substrate
Acetic Anhydride 1.2 Reagent/Solvent
Pyridine 0.1 Catalyst

| Toluene | - | Solvent (Recrystallization) |[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-aminothiazole (10.0 g, 100 mmol) in acetic anhydride (12 mL).

  • Catalysis: Add catalytic pyridine (0.5 mL). An exotherm will be observed.[1]

  • Reflux: Heat the mixture to 90°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine (

    
    ) disappears and the amide (
    
    
    
    ) appears.[1]
  • Workup: Cool to room temperature. The product, N-(thiazol-2-yl)acetamide , usually precipitates.[1]

  • Purification: Filter the solid and wash with cold water to remove excess acetic acid. Recrystallize from toluene or ethanol if necessary.[1]

    • Yield Expectation: >85%[1][2]

    • Appearance: White to off-white crystalline solid.[1]

Phase 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the C-5 position.[1] Safety Warning: Chlorosulfonic acid (


) reacts violently with water.[1] Use strictly dry glassware and a calcium chloride drying tube.[1]

Reagents:

Reagent Equiv. Role
N-(thiazol-2-yl)acetamide 1.0 Substrate
Chlorosulfonic acid 5.0 Reagent & Solvent

| Thionyl Chloride (


) | 2.0 | Optional (Enhances conversion) |[1]

Procedure:

  • Setup: Place chlorosulfonic acid (25 mL, excess) in a dry 3-neck flask equipped with a dropping funnel and a thermometer. Cool to 0–5°C using an ice-salt bath.[1]

  • Addition: Add N-(thiazol-2-yl)acetamide (5.0 g) portion-wise over 30 minutes. Do not allow temperature to exceed 10°C.

  • Reaction: Once addition is complete, remove the ice bath and heat the mixture to 60°C for 3 hours.

    • Note: Higher temperatures (>80°C) may cause decomposition.[1]

  • Quenching (High Risk): Cool the reaction mixture to room temperature. Pour the mixture very slowly onto 200 g of crushed ice with vigorous stirring.

    • Observation: A gummy white solid will form.[1]

  • Isolation: Filter the solid immediately. Wash with cold water (3x 50 mL) until the filtrate is neutral.[1]

  • Drying: Dry the solid under vacuum at room temperature. Do not heat , as sulfonyl chlorides are thermally unstable.[1]

    • Product:2-acetamidothiazole-5-sulfonyl chloride . Use immediately in Phase 3.

Phase 3: Sulfonamide Coupling

Objective: Form the sulfonamide bond with furfurylamine.[1]

Reagents:

Reagent Equiv. Role
Sulfonyl Chloride (from Phase 2) 1.0 Electrophile
Furfurylamine 1.1 Nucleophile
Pyridine (or TEA) 2.0 HCl Scavenger

| DCM (Dichloromethane) | - | Solvent (Anhydrous) |[1]

Procedure:

  • Preparation: Dissolve Furfurylamine (1.1 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (20 mL) under Nitrogen atmosphere. Cool to 0°C.[1]

  • Coupling: Dissolve the crude sulfonyl chloride from Phase 2 in DCM (10 mL) and add it dropwise to the amine solution.

  • Stirring: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated

    
    , then Brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
    • Intermediate:2-acetamido-N-(furan-2-ylmethyl)thiazole-5-sulfonamide .[1]

Phase 4: Deprotection (Furan-Safe Hydrolysis)

Objective: Remove the acetyl group without opening the furan ring.[1] Critical Insight: Avoid strong acidic reflux (e.g., 6M HCl), which will destroy the furan ring via acid-catalyzed hydrolysis.[1] Use basic conditions.

Reagents:

Reagent Conditions
2M NaOH (aq) 5.0 Equiv

| Ethanol | Solvent (1:1 with water) |[1]

Procedure:

  • Hydrolysis: Dissolve the intermediate from Phase 3 in Ethanol (10 mL). Add 2M NaOH (10 mL).

  • Reflux: Heat to mild reflux (approx. 70–75°C) for 1–2 hours. Monitor by TLC (the free amine is more polar than the acetamide).

  • Neutralization: Cool to room temperature. Carefully adjust pH to ~7.0 using 1M HCl. Do not make the solution strongly acidic.

  • Precipitation: The target compound, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide , should precipitate upon neutralization.[1]

  • Purification: Filter and recrystallize from Ethanol/Water.

Reaction Mechanism & Pathway[3][4][5][6]

The following diagram illustrates the transformation flow, highlighting the critical intermediate states.

Mechanism Start 2-Aminothiazole Prot N-Acetylation (Protection) Start->Prot Inter1 2-Acetamidothiazole Prot->Inter1 Chlor Chlorosulfonation (Electrophilic Subst.) Inter1->Chlor Inter2 Sulfonyl Chloride Intermediate Chlor->Inter2 Coup Amine Coupling (Nu- Attack) Inter2->Coup Inter3 Protected Sulfonamide Coup->Inter3 Deprot Base Hydrolysis (Furan Safe) Inter3->Deprot Final Final Product Deprot->Final

Figure 2: Step-by-step reaction pathway emphasizing the protection strategy.

Quality Control & Troubleshooting

Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • 
       7.5–7.6 (s, 1H, Thiazole C4-H).
      
    • 
       7.3 (s, 2H, 
      
      
      
      , exchangeable).[1]
    • 
       7.9 (t, 1H, Sulfonamide NH).
      
    • 
       7.5, 6.3, 6.2 (m, 3H, Furan protons).[1]
      
    • 
       4.1 (d, 2H, 
      
      
      
      -Furan).[1]
  • Mass Spectrometry (ESI):

    
     Da.[1]
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Phase 2 Moisture in reagents.[1]Use fresh

and dry glassware.[1]
Black Tar in Phase 2 Temperature too high.[1]Keep addition <10°C; Reaction <65°C.
Furan Ring Opening Acid concentration too high during workup.[1]Use weak acid (Acetic) or careful titration to pH 7. Avoid strong acid reflux.[1]
Impurity in Phase 3 Hydrolysis of Sulfonyl Chloride.Ensure amine/base are added to anhydrous solvent before adding the chloride.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Abdel-Fattah, A. A., et al. (2025).[1][3] Synthesis and carbonic anhydrase inhibition studies with a series of benzo[d]thiazole-5-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • BenchChem Application Note. (2025). Stability issues of furan rings in acidic or basic conditions. Link[1]

  • Kaleta, J., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Link

Sources

Application

Application Note &amp; Protocol: Optimal Solvent Selection for Dissolving 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Introduction The successful dissolution of an active pharmaceutical ingredient (API) is a critical first step in numerous downstream applications, including reaction chemistry, purification, formulation, and various anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful dissolution of an active pharmaceutical ingredient (API) is a critical first step in numerous downstream applications, including reaction chemistry, purification, formulation, and various analytical procedures. The selection of an appropriate solvent system is therefore a foundational task in drug development and chemical research. This document provides a comprehensive guide to selecting an optimal solvent for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide, a molecule possessing a complex constellation of functional groups that dictate its solubility behavior.

This guide moves beyond a simple trial-and-error approach, grounding solvent selection in the principles of molecular interactions and providing a systematic, self-validating experimental workflow. We will explore both theoretical frameworks for predicting solubility and a robust experimental protocol for its empirical determination.

Theoretical Framework for Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide, its chemical structure (Figure 1) reveals several key features that will influence its solubility:

  • A 2-aminothiazole ring: The amino group provides a basic character and a hydrogen bond donor site.

  • A sulfonamide group: This group is acidic and a potent hydrogen bond donor and acceptor.

  • A furan ring: This moiety introduces a degree of aromaticity and moderate polarity.

  • A methyl-linked amine: This secondary amine is a hydrogen bond donor and acceptor.

This combination of polar, non-polar, acidic, and basic functionalities suggests that the molecule is amphiphilic, and its solubility will be highly dependent on the solvent's ability to engage in corresponding interactions.

Chemical structure of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Figure 1. Chemical structure of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide.

Hansen Solubility Parameters (HSP): A Quantitative Approach

A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[1][2] The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, dissolution is likely. This relationship is often expressed as the Relative Energy Difference (RED), where RED < 1 suggests miscibility.[1][3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[4] This method is considered the gold standard for its reliability and reproducibility.[5]

Materials
  • 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide (pure solid)

  • A range of analytical grade solvents (see Table 1 for suggestions)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (MS)

Workflow for Solvent Screening

The overall workflow for selecting an optimal solvent is depicted in the following diagram:

Solvent_Selection_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Weigh excess solute into vials AddSolvent Add known volume of solvent Prep->AddSolvent 1 Equilibrate Shake at constant temperature (e.g., 24-48 hours) AddSolvent->Equilibrate 2 Settle Allow solids to settle Equilibrate->Settle 3 Centrifuge Centrifuge to pellet solid Settle->Centrifuge 4 Supernatant Collect supernatant Centrifuge->Supernatant 5 Filter Filter supernatant Supernatant->Filter 6 Dilute Dilute sample Filter->Dilute 7 Quantify Quantify by HPLC/LC-MS Dilute->Quantify 8 Result Determine Solubility (mg/mL or mM) Quantify->Result 9

A systematic workflow for solubility determination.
Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide (e.g., 5-10 mg) into a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of a selected solvent from Table 1.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but longer times may be necessary for poorly soluble compounds.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using standard solutions of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mM.

Suggested Solvents for Initial Screening

The following table provides a list of common laboratory solvents with varying properties. This list serves as a good starting point for a comprehensive solubility screen.

SolventPolarity IndexTypeHansen Parameters (δd, δp, δh) MPa0.5
Heptane0.1Non-polar(15.2, 0.0, 0.0)
Toluene2.4Non-polar(18.0, 1.4, 2.0)
Dichloromethane (DCM)3.1Polar Aprotic(17.0, 7.3, 7.1)
Tetrahydrofuran (THF)4.0Polar Aprotic(16.8, 5.7, 8.0)
Ethyl Acetate (EtOAc)4.4Polar Aprotic(15.8, 5.3, 7.2)
Acetone5.1Polar Aprotic(15.5, 10.4, 7.0)
Acetonitrile (ACN)5.8Polar Aprotic(15.3, 18.0, 6.1)
Dimethylformamide (DMF)6.4Polar Aprotic(17.4, 13.7, 11.3)
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic(18.4, 16.4, 10.2)
Isopropanol (IPA)3.9Polar Protic(15.8, 6.1, 16.4)
Ethanol (EtOH)4.3Polar Protic(15.8, 8.8, 19.4)
Methanol (MeOH)5.1Polar Protic(14.9, 12.3, 22.3)
Water10.2Polar Protic(15.5, 16.0, 42.3)

Note: Hansen parameter values are approximate and can vary slightly depending on the source.

Interpreting the Results and Application Notes

Based on the structure of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide, it is anticipated that polar aprotic solvents capable of accepting hydrogen bonds, such as DMSO and DMF, will exhibit high dissolving power. Polar protic solvents like ethanol and methanol are also expected to be effective due to their ability to engage in hydrogen bonding with the solute's multiple donor and acceptor sites. The solubility in non-polar solvents like heptane is expected to be very low.

Molecular_Interactions cluster_solute 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide cluster_solvent Optimal Solvent (e.g., DMSO) Solute_NH2 Amino Group (H-donor/acceptor) Solvent_SO Sulfoxide Group (H-acceptor) Solute_NH2->Solvent_SO Hydrogen Bond Solute_SO2NH Sulfonamide (H-donor/acceptor) Solute_SO2NH->Solvent_SO Hydrogen Bond Solute_Furan Furan Ring (Polar/Aromatic) Solute_Furan->Solvent_SO Dipole-Dipole Solvent_Alkyl Methyl Groups (Dispersion) Solute_Furan->Solvent_Alkyl Dispersion Solute_Thiazole Thiazole Ring (Polar) Solute_Thiazole->Solvent_SO Dipole-Dipole

Predicted molecular interactions with a polar aprotic solvent.
Application Notes:
  • pH Adjustment: For aqueous or alcoholic solutions, the solubility of this compound will likely be pH-dependent due to its acidic sulfonamide and basic amino groups. Adjusting the pH may significantly enhance solubility. For instance, in an acidic medium, the amino group will be protonated, potentially increasing solubility, while in a basic medium, the sulfonamide will be deprotonated, which could also increase solubility.

  • Temperature Effects: Solubility is generally temperature-dependent. If solubility at room temperature is insufficient, the experiment can be repeated at an elevated temperature. However, ensure the compound is stable at higher temperatures before proceeding.

  • Solvent Mixtures: If a single solvent does not provide the desired solubility, consider using binary or ternary solvent mixtures.[6] The properties of these mixtures can be fine-tuned to match the solubility requirements of the solute.

  • Safety: Always consult the Safety Data Sheet (SDS) for each solvent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Downstream Compatibility: The chosen solvent must be compatible with the subsequent application. For example, a high-boiling-point solvent like DMSO may be difficult to remove in a synthesis workup, and certain solvents may interfere with analytical techniques.

Conclusion

The selection of an optimal solvent for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide requires a systematic approach that combines theoretical understanding with empirical testing. By analyzing the molecule's structural features and employing a robust experimental protocol like the shake-flask method, researchers can efficiently identify a solvent system that meets their specific needs. This foundational knowledge is essential for the successful progression of research and development involving this and other complex pharmaceutical compounds.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 17). Pharmaceutical Sciences. [Link]

  • Solvent selection for pharmaceuticals - ResearchGate. (n.d.). ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (n.d.). ACS Publications. [Link]

  • Hansen Solubility Parameters Guide. (n.d.). Scribd. [Link]

  • The important role of solvents. (n.d.). European Fine Chemicals Group. [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. [Link]

  • Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. (2024, July 5). DASH. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

Sources

Method

Application Note: Strategic HPLC Method Development for Thiazole-5-Sulfonamide Derivatives

Topic: HPLC Method Development for Detection of Thiazole-5-Sulfonamide Compounds Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Detection of Thiazole-5-Sulfonamide Compounds Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists

Abstract & Scope

Thiazole-5-sulfonamides represent a critical scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors (CAIs), anticancer agents, and antivirals. However, their amphoteric nature—possessing both a basic thiazole nitrogen and an acidic sulfonamide proton—presents unique chromatographic challenges. This guide provides a scientifically grounded, step-by-step protocol for developing robust HPLC methods for this class of compounds, focusing on suppressing peak tailing and ensuring mass balance.

Physicochemical Profiling: The "Why" Behind the Method

Before selecting a column or mobile phase, one must understand the analyte's behavior in solution. Thiazole-5-sulfonamides are "chemical chameleons" due to two ionization sites:

  • Thiazole Ring Nitrogen (Basic):

    
    .[1] At pH < 2.5, this nitrogen protonates (
    
    
    
    ), increasing polarity but potentially interacting with residual silanols on the column stationary phase (causing tailing).
  • Sulfonamide Nitrogen (Acidic):

    
    . At pH > 9, this group deprotonates (
    
    
    
    ), significantly reducing retention on C18 columns.

The Strategy: To achieve stable retention and sharp peak shape, we must control the ionization state. The most robust approach for this scaffold is Acidic Suppression (pH 2.5 – 3.0) . At this pH, the sulfonamide is neutral (good retention), and while the thiazole is protonated, the low pH suppresses the ionization of silanols (


 becomes 

), eliminating the cation-exchange mechanism that causes tailing.
Visualization: pH-Dependent Speciation

The following diagram illustrates the ionization states of the molecule and how they dictate mobile phase selection.

SpeciationLogic Analyte Thiazole-5-Sulfonamide LowPH Low pH (2.0 - 3.0) (Recommended) Analyte->LowPH NeuPH Neutral pH (6.0 - 7.5) Analyte->NeuPH HighPH High pH (> 9.0) Analyte->HighPH StateLow Thiazole: Protonated (+) Sulfonamide: Neutral Silanols: Neutral LowPH->StateLow StateNeu Thiazole: Neutral Sulfonamide: Neutral Silanols: Ionized (-) NeuPH->StateNeu StateHigh Thiazole: Neutral Sulfonamide: Ionized (-) Silica: Dissolves HighPH->StateHigh ResultLow Outcome: Sharp Peaks Stable Retention StateLow->ResultLow ResultNeu Outcome: Severe Tailing (Silanol Interaction) StateNeu->ResultNeu ResultHigh Outcome: Poor Retention Column Damage StateHigh->ResultHigh

Figure 1: Impact of mobile phase pH on analyte speciation and chromatographic performance.

Method Development Protocol

Phase A: Column Selection

Standard silica columns often fail due to the basic thiazole nitrogen. You must use a Type B (High Purity) Silica with extensive end-capping.

  • Primary Recommendation: C18 with steric protection or polar-embedding.

    • Examples: Agilent Zorbax Eclipse Plus C18, Phenomenex Kinetex XB-C18.

  • Alternative (for polar derivatives): Phenyl-Hexyl phases. The

    
     interaction with the thiazole ring offers unique selectivity that C18 cannot provide.
    
Phase B: Mobile Phase Optimization
  • Buffer (A): 0.1% Formic Acid (for MS compatibility) or 20 mM Potassium Phosphate pH 2.5 (for UV-only, superior peak shape).

  • Organic Modifier (B): Acetonitrile (ACN) is preferred over Methanol. ACN has lower viscosity (lower backpressure) and generally suppresses silanol ionization better than protic solvents like MeOH.

Phase C: Standard Operating Procedure (SOP)

This generic protocol serves as the starting point for optimization.

ParameterSettingRationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates basic N; suppresses silanols.
Mobile Phase B 100% AcetonitrileSharpens peaks; reduces viscosity.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2]
Temp 35°C - 40°CReduces viscosity; improves mass transfer.
Detection UV @ 265 nm (Primary), 254 nm (Secondary)Thiazole ring absorption maximum.
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 Isocratic loading
15.0 95 Elution gradient
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | End of Run |

Workflow Visualization

The following flowchart outlines the logical progression for developing and validating the method.

MethodWorkflow Start Start: Sample Prep (Dissolve in DMSO/MeOH) UVScan UV-Vis Scan (Determine Max Abs) Start->UVScan Scouting Column Scouting (C18 vs Phenyl-Hexyl) UVScan->Scouting Decision1 Peak Tailing > 1.5? Scouting->Decision1 FixTailing Action: 1. Lower pH to 2.5 2. Increase Buffer Conc. 3. Switch to XB-C18 Decision1->FixTailing Yes OptGradient Optimize Gradient (Resolution > 2.0) Decision1->OptGradient No FixTailing->Scouting Retry Validation Validation (ICH Q2) Linearity, Accuracy, LOD OptGradient->Validation

Figure 2: Step-by-step workflow for method development and troubleshooting.

System Suitability & Validation Criteria

To ensure the method is reliable (Trustworthiness), the following system suitability parameters must be met before routine analysis.

  • Tailing Factor (

    
    ):  Must be < 1.5 .
    
    • Note: If

      
      , the integration of the tail may be inconsistent, affecting quantitation accuracy.
      
  • Resolution (

    
    ):  > 2.0 between the active pharmaceutical ingredient (API) and the nearest impurity.
    
  • Precision (RSD): < 2.0% for 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for Limit of Quantitation (LOQ).

Troubleshooting Common Issues

Issue 1: Peak Tailing
  • Cause: Interaction between the basic thiazole nitrogen and acidic silanols on the silica surface.

  • Solution:

    • Ensure pH is below 3.0 .[3]

    • Add 20 mM Ammonium Formate or Phosphate to the aqueous phase (ionic strength suppresses secondary interactions).

    • Switch to a "Shielded" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).

Issue 2: Split Peaks
  • Cause: Solvent mismatch. Thiazole sulfonamides often require DMSO for solubility. Injecting pure DMSO into a high-aqueous initial gradient (5% B) can cause the analyte to precipitate or travel faster than the mobile phase initially.

  • Solution: Dilute the sample with the initial mobile phase (e.g., 50:50 Water:ACN) as much as solubility permits. Reduce injection volume to < 5 µL.

References

  • BenchChem. (2025).[4] Cross-Validation of Analytical Methods for Sulfonamide Analysis. Retrieved from 4

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from 3

  • National Institutes of Health (PubChem). (2021). 2-Aminobenzo[d]thiazole-5-sulfonamide Physicochemical Properties. Retrieved from 5[5]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 6

Sources

Application

Application Notes and Protocols: Preparation of Stock Solutions for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide in DMSO

Introduction: The Criticality of Precise Stock Solution Preparation In the realm of drug discovery and biomedical research, the accuracy and reproducibility of experimental results are paramount. The initial step of prep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Stock Solution Preparation

In the realm of drug discovery and biomedical research, the accuracy and reproducibility of experimental results are paramount. The initial step of preparing a high-quality stock solution of a test compound is a critical determinant of downstream assay performance. This guide provides a comprehensive, technically grounded protocol for the preparation, storage, and quality control of stock solutions of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide in dimethyl sulfoxide (DMSO).

This specific molecule, a sulfonamide derivative incorporating a 2-aminothiazole and a furan moiety, possesses chemical features that necessitate careful handling to ensure its stability and solubility. Thiazole rings can be susceptible to oxidation, and the overall compound's integrity can be compromised by improper storage, particularly in the presence of water.[1][2] DMSO, while an excellent solvent for a wide range of organic molecules, is notoriously hygroscopic, readily absorbing atmospheric moisture.[3][4] This absorbed water can lead to compound degradation through hydrolysis and can significantly decrease the solubility of compounds, leading to precipitation and inaccurate concentration assessments.[4][5][6]

This application note is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the scientific principles that underpin each step, thereby empowering the user to prepare reliable and consistent stock solutions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is foundational to its proper handling. While specific experimental data for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is not widely published, we can infer key characteristics from related structures. For the purpose of this protocol, we will use the molecular weight of a closely related compound, 2-amino-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide (C10H10N2O3S), which is 238.26 g/mol , as a working estimate for calculation purposes.[7] It is highly recommended that the user verify the molecular weight from the certificate of analysis provided by the supplier.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueSource/Rationale
Molecular FormulaC9H9N3O3S2Based on the compound name
Molecular Weight~259.32 g/mol Calculated based on the molecular formula. Users must verify with their specific batch.
AppearanceLikely a solid powderCommon for similar small molecules
Safety First: Handling and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, related sulfonamides and thiazole derivatives are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[8][9][10] Therefore, stringent safety measures are mandatory.

  • Engineering Controls : Always handle the compound powder and concentrated DMSO solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile). Remember that DMSO can facilitate the absorption of other chemicals through the skin.[11][12]

    • Eye Protection : Use chemical safety goggles or a face shield.[10]

    • Lab Coat : A flame-resistant lab coat is required.

Materials and Equipment

Reagents
  • 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas.

Equipment
  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, single-use polypropylene microcentrifuge tubes

  • Calibrated positive displacement or air displacement pipettes with sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator

  • -20°C and -80°C freezers for storage

Experimental Protocol: A Step-by-Step Guide to Excellence

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Part 1: Pre-Preparation and Calculation
  • Equilibration : Before opening, allow the container of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold surfaces.

  • Calculation : Calculate the mass of the compound required.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock solution (assuming MW = 259.32 g/mol ):

      • Mass (mg) = 0.010 mol/L x 0.001 L x 259.32 g/mol x 1000 mg/g = 2.59 mg

Part 2: Dissolution Workflow

The following workflow is designed to minimize exposure to atmospheric moisture and ensure complete dissolution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh 1. Weigh Compound Accurately weigh calculated mass in a fume hood. transfer 2. Transfer to Vial Transfer powder to a sterile, amber glass vial. weigh->transfer add_dmso 3. Add Anhydrous DMSO Add the calculated volume of high-purity, anhydrous DMSO. transfer->add_dmso mix 4. Mix Thoroughly Gently vortex for 2-3 minutes. add_dmso->mix assist 5. Aid Dissolution (if needed) Sonicate in a water bath or gently warm to 37°C. mix->assist inspect 6. Visual Inspection Ensure solution is clear and free of particulates. assist->inspect aliquot 7. Aliquot Solution Dispense into single-use polypropylene tubes. inspect->aliquot store 8. Long-Term Storage Store at -80°C, protected from light. aliquot->store G cluster_qc Quality Control Workflow initial_stock Freshly Prepared Stock Solution visual_check 1. Visual Inspection (Every Use) initial_stock->visual_check hplc_check 2. Purity & Concentration (HPLC-UV/MS) visual_check->hplc_check Annually or if precipitate seen fail Fail (Discard & Reprepare) visual_check->fail Precipitate Observed ms_check 3. Identity Confirmation (LC-MS) hplc_check->ms_check pass Pass ms_check->pass >95% Purity Correct Mass ms_check->fail <95% Purity or Incorrect Mass

Sources

Method

Application Note: In Vitro Characterization of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide Derivatives

Introduction & Compound Profile The compound 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide belongs to a class of heterocyclic sulfonamides widely investigated for their ability to inhibit Carbonic Anhydrases (CAs) ....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide belongs to a class of heterocyclic sulfonamides widely investigated for their ability to inhibit Carbonic Anhydrases (CAs) . The thiazole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for benzene sulfonamides (e.g., acetazolamide).

Mechanism of Action

The primary biological activity of thiazole sulfonamides is the inhibition of metalloenzymes, specifically the zinc-dependent Carbonic Anhydrases (EC 4.2.1.1).

  • Primary Interaction: The sulfonamide moiety (

    
     or substituted variants) coordinates directly with the catalytic Zinc ion (
    
    
    
    ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Selectivity: The furan-2-ylmethyl tail provides a hydrophobic pharmacophore that interacts with the "selective pocket" of specific isoforms (e.g., hCA IX or XII), which are often overexpressed in hypoxic tumor cells, distinguishing them from the cytosolic isoforms (hCA I and II).

Structural Considerations
  • Nomenclature Note: The designation "2-amino-N-(furan-2-ylmethyl)..." suggests the sulfonamide nitrogen is substituted. While primary sulfonamides (

    
    ) are classical CA inhibitors, N-substituted sulfonamides often show reduced affinity unless they act as prodrugs or target alternative pathways (e.g., tubulin polymerization or specific kinases). This guide focuses on the Carbonic Anhydrase Inhibition  workflow, the most validated application for this scaffold.
    

Material Preparation & Handling[1]

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (

    
    ).
    
  • Solubility: Thiazole sulfonamides are generally hydrophobic. A

    
     stock is standard.
    
  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the furan ring) and store at

    
    . Avoid repeated freeze-thaw cycles.
    

Protocol:

  • Weigh

    
     of compound (MW 
    
    
    
    ).
  • Add

    
     of anhydrous DMSO.
    
  • Vortex for 30 seconds until fully dissolved.

  • Sonicate for 1 minute if particulate matter remains.

Protocol A: Carbonic Anhydrase Esterase Inhibition Assay

Objective: Determine the inhibition constant (


) of the compound against hCA isoforms (I, II, or IX) using 4-Nitrophenyl Acetate (4-NPA) as a surrogate substrate.
Principle

Carbonic anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow product) and acetate. The rate of color formation (absorbance at


) is proportional to enzyme activity.


Reagents
  • Buffer:

    
     HEPES or TRIS, pH 7.4.
    
  • Enzyme: Recombinant hCA I, II, or IX (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA),

    
     stock in Acetone.
    
  • Compound: Serial dilutions in DMSO (Final DMSO

    
    ).
    
Experimental Workflow (96-Well Format)
  • Enzyme Preparation: Dilute hCA enzyme in assay buffer to a concentration of

    
     (optimized to give linear kinetics over 15 mins).
    
  • Inhibitor Incubation:

    • Add

      
       of compound (serially diluted) to wells.
      
    • Add

      
       of Enzyme Solution.
      
    • Control: Add

      
       DMSO + 
      
      
      
      Enzyme (100% Activity).
    • Blank: Add

      
       DMSO + 
      
      
      
      Buffer (No Enzyme).
    • Incubate for 15 minutes at

      
       to allow inhibitor binding.
      
  • Substrate Addition:

    • Add

      
       of 
      
      
      
      4-NPA (diluted from stock with buffer immediately before use). Final reaction volume =
      
      
      .
  • Kinetic Readout:

    • Measure Absorbance at

      
       every 30 seconds for 20 minutes using a microplate reader.
      
Data Analysis
  • Calculate the initial velocity (

    
    , slope of Abs vs Time) for the linear portion of the curve.
    
  • Normalize data:

    
    .
    
  • Fit data to the Cheng-Prusoff equation to find

    
    :
    
    
    
    
    (Note: Determine
    
    
    for 4-NPA under your specific conditions first, typically
    
    
    ).
Visualization: Assay Logic

CA_Assay_Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (100 nM - 100 uM) Stock->Dilution Enzyme hCA Enzyme (Incubation 15 min) Dilution->Enzyme Bind Substrate Add 4-NPA (Start Reaction) Enzyme->Substrate Activate Readout Measure A400 (Kinetic Mode) Substrate->Readout Hydrolysis Analysis Calculate Ki (Non-linear Regression) Readout->Analysis

Caption: Step-by-step workflow for the Carbonic Anhydrase Esterase Inhibition Assay.

Protocol B: Cell Viability & Hypoxia Screening

Objective: Evaluate if the compound selectively targets hypoxic cells (characteristic of CA IX inhibitors) or exhibits general cytotoxicity.

Reagents
  • Cell Lines: A549 (Lung) or MDA-MB-231 (Breast).

  • Reagent: CellTiter-Glo® (ATP) or MTT.

  • Conditions: Normoxia (

    
    ) vs. Hypoxia (
    
    
    
    ).
Protocol
  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Replace media with fresh media containing the compound (

      
      ).
      
    • Prepare duplicate plates.

  • Induction:

    • Place Plate A in a standard incubator (Normoxia).

    • Place Plate B in a Hypoxia Chamber (

      
      , 
      
      
      
      ).
  • Incubation: 48 to 72 hours.

  • Readout: Add detection reagent (e.g.,

    
     MTT), incubate 4h, solubilize, and read Absorbance at 
    
    
    
    .

Interpretation: A potent CA IX inhibitor should show a lower


 under Hypoxic  conditions compared to Normoxic conditions (Selectivity Index 

).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High concentration / Low solubilityLimit final DMSO to

. Check solubility in buffer before adding enzyme.
High Background Spontaneous hydrolysis of 4-NPAUse fresh substrate solution. Keep 4-NPA on ice until use.
Non-Linear Rates Enzyme concentration too highDilute enzyme until the control reaction is linear for >10 mins.
No Inhibition Compound degradationCheck stock purity via LC-MS. Ensure furan ring has not oxidized.

Mechanism of Action Diagram

MOA_Mechanism cluster_enzyme Carbonic Anhydrase Active Site Inhibitor Thiazole Sulfonamide (Inhibitor) Zn Active Site Zinc (Zn2+) Inhibitor->Zn Coordination (Sulfonamide N) Water Catalytic Water (Displaced) Inhibitor->Water Displaces Pocket Hydrophobic Pocket (Selectivity) Furan Furan Tail (Steric Fit) Furan->Pocket Hydrophobic Interaction

Caption: Molecular interaction between the thiazole sulfonamide inhibitor and the CA active site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Thiazole sulfonamides as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with a thiazole sulfonamide. Proceedings of the National Academy of Sciences. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide synthesis

Topic: Improving reaction yields for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide synthesis. Ticket ID: #THZ-FUR-005 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving reaction yields for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide synthesis. Ticket ID: #THZ-FUR-005 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide presents a unique "chemical conflict": the thiazole ring requires electrophilic substitution (often under harsh acidic conditions) to introduce the sulfonyl group, while the furan moiety is highly acid-sensitive and prone to polymerization (tarring).

Low yields in this synthesis are typically caused by three factors:

  • Instability of the intermediate: 2-aminothiazole-5-sulfonyl chlorides are thermally unstable and hydrolytically sensitive.

  • Furan Decomposition: Exposure of furfurylamine to residual acid from the chlorosulfonation step.

  • Competitive Nucleophilicity: The C2-amino group of the thiazole can react with the sulfonyl chloride, leading to sulfonamide polymers.

This guide provides a validated, high-yield protocol using a Protection-Activation-Coupling-Deprotection (PACD) strategy to bypass these issues.

Module 1: Validated Synthetic Workflow

To maximize yield, you must not attempt the direct reaction of 2-aminothiazole-5-sulfonyl chloride with furfurylamine without protecting the C2-amine first.

Step 1: Protection (The "Shield")
  • Goal: Mask the C2-amine as an acetamide to prevent self-sulfonylation.

  • Protocol: React 2-aminothiazole with acetic anhydride (1.1 eq) in acetic acid or THF.

  • Checkpoint: Product N-(thiazol-2-yl)acetamide should be a stable solid.

Step 2: Chlorosulfonation (The "Activation")
  • Reagent: Chlorosulfonic acid (

    
    ) acts as both solvent and reagent.
    
  • Critical Control: Temperature must be kept <60°C to prevent desulfonation.

  • Procedure:

    • Cool

      
       (5 eq) to 0°C.
      
    • Add N-(thiazol-2-yl)acetamide portion-wise.

    • Heat to 60°C for 2 hours.

    • Quench: Pour onto crushed ice carefully. Filter the solid 2-acetamidothiazole-5-sulfonyl chloride immediately.

    • Note: Do not store this intermediate. Use it wet or dry under vacuum immediately.

Step 3: The Coupling (The "Target Reaction")
  • Reagents: 2-acetamidothiazole-5-sulfonyl chloride + Furfurylamine.

  • Solvent: Anhydrous DCM or THF (Avoid water/alcohols).

  • Base: Pyridine (2.0 eq) or TEA (2.5 eq).

  • Protocol:

    • Dissolve Furfurylamine (1.1 eq) and Base in dry DCM at 0°C.

    • Add Sulfonyl Chloride portion-wise (keep temp <5°C).

    • Warm to RT and stir for 4–6 hours.

  • Why this works: Low temperature prevents furan degradation; the base scavenges HCl immediately.

Step 4: Deprotection (The "Reveal")
  • Challenge: Furan rings open in strong acid.

  • Solution: Alkaline Hydrolysis .

  • Protocol: Reflux the coupled product in 2M NaOH/Ethanol (1:1) for 1 hour. Neutralize carefully to pH 7 with dilute HCl (do not overshoot to acidic pH).

Module 2: Visual Workflows

Figure 1: Synthetic Pathway & Decision Logic

G Start Start: 2-Aminothiazole Protect Step 1: Acetylation (Mask C2-Amine) Start->Protect Ac2O Activate Step 2: Chlorosulfonation (ClSO3H, 0-60°C) Protect->Activate Intermediate Intermed: Sulfonyl Chloride (Unstable!) Activate->Intermediate Coupling Step 3: Coupling w/ Furfurylamine (Pyridine/DCM, 0°C) Intermediate->Coupling Use Immediately Fail1 Side Rxn: Polymerization Intermediate->Fail1 Delay > 1hr Deprotect Step 4: Base Hydrolysis (NaOH/EtOH) Coupling->Deprotect Fail2 Side Rxn: Furan Ring Opening Coupling->Fail2 Acidic Cond. Target Target: 2-amino-N-(furan...) Deprotect->Target

Caption: Figure 1. Optimized PACD (Protection-Activation-Coupling-Deprotection) pathway minimizing furan degradation risks.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a black tar during coupling. What happened?

Diagnosis: Acid-catalyzed furan polymerization. Root Cause: The sulfonyl chloride intermediate likely contained residual chlorosulfonic acid (from Step 2) that was not adequately washed away. When mixed with furfurylamine, the acid attacked the furan ring. Corrective Action:

  • Wash Thoroughly: After quenching the chlorosulfonation on ice, wash the solid filter cake with copious amounts of ice-cold water until the filtrate is neutral (pH ~6-7).

  • Dry Solvents: Ensure the DCM used in coupling is dry.

  • Reverse Addition: Dissolve the amine and base in the flask first. Add the sulfonyl chloride slowly to the amine/base mixture.[1] This ensures the base is always in excess to neutralize HCl.

Q2: I see low conversion to the sulfonamide, and the sulfonyl chloride is gone.

Diagnosis: Hydrolysis of the Sulfonyl Chloride. Root Cause: Thiazole-5-sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture. Corrective Action:

  • Speed is Key: Do not dry the sulfonyl chloride in an oven. Suction dry on the funnel for 10 mins and use immediately.

  • Inert Atmosphere: Run the coupling reaction under Nitrogen or Argon.

  • Check Reagents: Ensure your pyridine/TEA is dry.

Q3: Why can't I just use acid to remove the acetyl group at the end?

Diagnosis: Furan Sensitivity. Explanation: While acid hydrolysis (e.g., HCl reflux) is standard for deprotecting acetamides, the furan ring is acid-labile (forming diketones or polymers). Corrective Action: Use Alkaline Hydrolysis .[2]

  • Recipe: Dissolve crude product in Ethanol. Add 2.5 eq of NaOH (2M aq). Reflux for 30-60 mins. Monitor by TLC.[1][3][4] Neutralize with 1M HCl dropwise to precipitate the product.

Module 4: Data & Specifications

Table 1: Optimization Parameters
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Reason for Change
Starting Material 2-aminothiazoleN-acetyl-2-aminothiazolePrevents N-sulfonylation side reactions.
Sulfonyl Source

(Excess)

(5 eq) +

(2 eq)
Thionyl chloride helps convert sulfonic acid byproducts to chloride.
Coupling Temp Room Temp (25°C)Ice Bath (0°C -> RT)Controls exotherm; protects furan ring.
Base

(aq)
Pyridine or TEA (DCM)Organic bases in anhydrous solvent prevent hydrolysis.
Deprotection HCl RefluxNaOH / EtOH RefluxPrevents acid-catalyzed furan ring opening.

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield CheckTLC Check TLC of Coupling Step Problem->CheckTLC Result1 Sulfonyl Chloride Spot Gone No Product Spot CheckTLC->Result1 Result2 Multiple Spots / Streaking CheckTLC->Result2 Result3 Starting Material Remains CheckTLC->Result3 Cause1 Cause: Hydrolysis Result1->Cause1 Cause2 Cause: Polymerization (Furan Decomp) Result2->Cause2 Cause3 Cause: Dead Catalyst/Base Result3->Cause3 Fix1 Fix: Dry Solvents, Inert Atm, Faster Transfer Cause1->Fix1 Fix2 Fix: Lower Temp (0°C), Wash Intermediate Neutral Cause2->Fix2 Fix3 Fix: Increase Base eq, Check Amine Purity Cause3->Fix3

Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms.

References

  • General Synthesis of 2-Aminothiazole Sulfonamides: Ayimbila, F. et al. (2024).[5] Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(14). [Link] Relevance: Provides the baseline chlorosulfonation and coupling protocols for this specific scaffold.

  • Protection Strategy (Acetylation): Chaban, T. et al. (2021). Synthesis and biological activity of 2-aminothiazole derivatives. Molecules, 26(5). [Link] Relevance: Validates the necessity of N-acetylation to prevent bis-sulfonylation.

  • Furan Ring Stability in Sulfonamide Synthesis: Supuran, C. T. et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link] Relevance: Discusses the handling of furan and thiophene sulfonamides and their stability profiles.

  • Solid Phase & Resin Approaches (Alternative High-Purity Routes): Pirrung, M. C. et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link] Relevance: Offers purification strategies if solution-phase coupling yields persistent impurities.[1]

Sources

Optimization

Identifying common impurities in the sulfamoylation of 2-aminothiazoles

This guide functions as a specialized Technical Support Center for researchers encountering difficulties in the sulfamoylation of 2-aminothiazoles. It is structured to provide immediate, high-level troubleshooting and me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties in the sulfamoylation of 2-aminothiazoles. It is structured to provide immediate, high-level troubleshooting and mechanistic insight.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Profiling & Regiocontrol in 2-Aminothiazole Functionalization

The Core Challenge: The Ambident Nucleophile

The sulfamoylation of 2-aminothiazole is deceptively simple. The core difficulty lies in the ambident nature of the 2-aminothiazole scaffold. You have two nucleophilic sites competing for the electrophile (Sulfamoyl chloride or Chlorosulfonyl isocyanate):

  • The Exocyclic Amine (

    
    ):  The thermodynamic target.
    
  • The Endocyclic Ring Nitrogen (

    
    , N-3):  The kinetic trap.
    

Most "impurities" reported in this chemistry are actually regioisomers or poly-substituted byproducts resulting from a failure to control this competition.

Module 1: Troubleshooting Regioselectivity (Endo vs. Exo)

Symptom: “My LCMS shows the correct mass, but the NMR is messy or the melting point is off. I suspect I have the ring-substituted product.”

The Mechanism

The ring nitrogen (N-3) is inherently more nucleophilic (higher electron density) than the exocyclic amine, especially in neutral conditions.

  • Kinetic Product (

    
    ):  Attack at the ring nitrogen yields a sulfonimido-thiazoline . This forms rapidly at low temperatures.
    
  • Thermodynamic Product (

    
    ):  The desired sulfonamide. This is favored when the reaction is allowed to equilibrate or when a strong base directs deprotonation at the exocyclic amine.
    
Diagnostic Workflow

Use this decision tree to identify and resolve regioselectivity issues.

Regioselectivity Start Issue: Product Purity/Identity CheckCond Check Reaction Conditions Start->CheckCond BaseCheck Base Used? CheckCond->BaseCheck WeakBase Weak Base (Pyridine/TEA) Low Temp BaseCheck->WeakBase Weak/None StrongBase Strong Base (NaH/LiHMDS) or High Temp BaseCheck->StrongBase Strong/Anionic Result1 Risk: Kinetic Product (Ring N-Sulfonylation) WeakBase->Result1 Result2 Target: Thermodynamic Product (Exocyclic N-Sulfonylation) StrongBase->Result2 Rearrange Can it Rearrange? Result1->Rearrange Dimroth Apply Heat/Base (Dimroth-like Rearrangement) Rearrange->Dimroth Yes Dimroth->Result2

Figure 1: Decision tree for diagnosing and correcting regioselectivity issues in aminothiazole sulfamoylation.

Corrective Protocols
  • The "Anion" Method (Recommended):

    • Protocol: Treat 2-aminothiazole with 1.1 eq of NaH (sodium hydride) in dry THF at 0°C for 30 mins. This deprotonates the exocyclic amine (

      
       in DMSO), creating a hard nucleophile that attacks the sulfur center preferentially.
      
    • Why: The anion resides largely on the exocyclic nitrogen, overriding the natural nucleophilicity of the ring nitrogen.

  • The Thermal Rearrangement:

    • If you have the

      
       product (often a solid precipitate in pyridine reactions), heating the reaction mixture (reflux in ethanol/pyridine) can induce a Dimroth-like rearrangement  to the stable 
      
      
      
      sulfonamide [1].

Module 2: The "Bis" Menace (Over-Sulfamoylation)

Symptom: “LCMS shows a major peak at [M+79] or [M+158] relative to the product.”

The Impurity: Bis-Sulfonamide

Once the mono-sulfonamide is formed (


), the remaining proton on the sulfonamide nitrogen is acidic (

). In the presence of excess base, this deprotonates and reacts with a second equivalent of electrophile.
Impurity TypeMass Shift (LCMS)Cause
Bis-sulfonamide +79 Da (if

)
Excess Reagent + Base
Tris-sulfonamide +158 DaGross Excess Reagent
Corrective Protocol: Reverse Addition

To prevent the product from competing with the starting material:

  • Dissolve the 2-aminothiazole and base in the flask.

  • Add the Sulfamoyl Chloride/CSI solution dropwise and slowly to the amine.

  • Crucial: Keep the amine in slight excess (1.0 eq Amine : 0.9 eq Electrophile) if yield can be sacrificed for purity.

Module 3: CSI-Specific Impurities (The Urea Trap)

Context: Many researchers use Chlorosulfonyl Isocyanate (CSI) because it is more reactive than sulfamoyl chloride. However, CSI introduces a carbon electrophile (the isocyanate) alongside the sulfur electrophile.

Symptom: “I see a peak that corresponds to +43 Da (CONH) or a urea derivative.”

The Pathway

CSI (


) reacts with the amine to form an intermediate sulfamoyl chloride. This must be hydrolyzed to release the sulfonamide.
  • Impurity A (Urea): If the amine attacks the carbonyl carbon of the isocyanate instead of the sulfur, you get a urea derivative.

  • Impurity B (Biuret): If hydrolysis is incomplete or pH is uncontrolled, the intermediate can dimerize.

CSI_Pathways SM 2-Aminothiazole Path1 Path A: N-Attack at Sulfur (Desired) SM->Path1 Path2 Path B: N-Attack at Carbon (Impurity) SM->Path2 CSI CSI (Cl-SO2-NCO) Inter1 Intermediate Cl-SO2-NH-R Path1->Inter1 Urea Urea Impurity R-NH-CO-NH-SO2Cl Path2->Urea Hydrolysis Hydrolysis (H2O) Inter1->Hydrolysis Product Sulfonamide NH2-SO2-NH-R Hydrolysis->Product

Figure 2: Competing electrophilic sites in Chlorosulfonyl Isocyanate (CSI) reactions.

Corrective Protocol
  • Temperature Control: Maintain reaction at 0°C to -10°C . Higher temperatures favor attack at the isocyanate carbon (Urea formation).

  • Solvent: Use non-nucleophilic solvents (DCM, MeCN). Avoid alcohols or wet solvents which react instantly with CSI.

Module 4: Analytical Discrimination (How to tell them apart)

Symptom: “I have a solid. Is it the Endo or Exo isomer?”

Do not rely solely on LCMS, as regioisomers have identical masses.

1H NMR Spectroscopy (The Gold Standard)

Focus on the H-5 proton of the thiazole ring.

  • Exo-Product (Sulfonamide): The ring retains its aromatic character. The H-5 signal typically appears in the 6.5 – 7.2 ppm range (depending on substituents).

  • Endo-Product (Imino-thiazoline): The double bond arrangement changes to an imine-like structure (

    
    ). This disrupts the ring current. The H-5 proton often shifts upfield  (lower ppm) or shows distinct coupling patterns compared to the aromatic precursor [2].
    
Solubility
  • Exo-Sulfonamides: Generally soluble in dilute aqueous base (due to the acidic

    
     proton).
    
  • Endo-Imines: Often insoluble in dilute aqueous base (no acidic proton on the nitrogen attached to the ring).

Frequently Asked Questions (FAQ)

Q: Can I convert the Endo-impurity to the desired Exo-product? A: Yes, frequently. Heating the Endo-isomer in a solvent like ethanol or pyridine can induce thermodynamic rearrangement. However, this depends on the substitution at position 4. Bulky groups may sterically hinder this rearrangement.

Q: Why is my yield low when using Sulfamoyl Chloride? A: Sulfamoyl chloride (


) is unstable and can polymerize or hydrolyze rapidly. Ensure the reagent is freshly prepared or stored properly. If commercial reagents fail, switch to the CSI method followed by careful hydrolysis.

Q: I see a peak at M+36 in LCMS. What is it? A: This is likely the HCl salt of your starting material or product, not a covalent impurity. Aminothiazoles are basic. Ensure you have performed a proper basic workup (NaHCO3 wash) to obtain the free base.

References

  • Avalos, M., et al. (2000).[1] Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates.[1][2] Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways.[1] Journal of Organic Chemistry, 65(26), 8882-8892.[1] Link

  • Khair-ul-Bariyah, S., et al. (2024).[3][4] Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Heliyon, 10. Link

  • BenchChem Technical Support. (2025). Functionalization of the Amino Group on the 2-Aminothiazole Ring.[1][3][5][6][7][8][9] BenchChem Application Notes. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Analysis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Executive Summary & Application Context 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a pharmacologically significant scaffold, primarily investigated as a Carbonic Anhydrase Inhibitor (CAI) . Its structural dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a pharmacologically significant scaffold, primarily investigated as a Carbonic Anhydrase Inhibitor (CAI) . Its structural duality—combining a zinc-binding sulfonamide moiety with a lipophilic furan tail—makes it a prime candidate for targeting hCA isoforms (I, II, IX) involved in glaucoma and hypoxic tumor progression.

This guide provides a rigorous spectral comparison between the target molecule and its synthetic precursors. Unlike standard data sheets, this document focuses on comparative diagnostics —how to use NMR to definitively distinguish the product from unreacted starting materials and degradation byproducts (specifically hydrolysis of the sulfonamide bond).

The Comparative Matrix
FeatureTarget MoleculeAlternative/Precursor (Furfurylamine)Alternative/Precursor (Sulfonyl Chloride)
Key Function hCA InhibitorNucleophilic ReagentElectrophilic Reagent
Critical 1H Signal Sulfonamide NH (~8.2 ppm)Amine NH₂ (~1.5 ppm)Absent
Linker Signal CH₂ (Deshielded, ~4.2 ppm)CH₂ (Shielded, ~3.7 ppm)N/A
Solvent Suitability DMSO-d₆ (Required)CDCl₃CDCl₃

Structural Verification Strategy

To validate the synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide, one must confirm three structural events:

  • Formation of the Sulfonamide Bond: Appearance of the deshielded NH proton.

  • Retention of the Furan Ring: Ensuring acid-sensitive furan was not opened during sulfoclorination workup.

  • Integrity of the 2-Amino Thiazole Core: Confirming the primary amine (

    
    ) remains free and un-alkylated.
    
Workflow Visualization

The following logic tree outlines the decision-making process for spectral validation.

NMR_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR Run 1H NMR Solvent->H_NMR Check_NH Check 8.0-8.5 ppm (Sulfonamide NH) H_NMR->Check_NH Check_Furan Check 6.0-7.7 ppm (Furan Signals) Check_NH->Check_Furan Signal Present Fail_SM Impurity: Unreacted Amine Check_NH->Fail_SM Signal Absent Check_Thiazole Check ~7.6 ppm (Thiazole H4) Check_Furan->Check_Thiazole 3 Protons Found Fail_Deg Impurity: Furan Ring Opening Check_Furan->Fail_Deg Complex Multiplets Success Confirmed Structure Check_Thiazole->Success Singlet Present

Figure 1: Decision logic for validating the sulfonamide coupling efficiency via 1H NMR.

Experimental Protocols

Sample Preparation (Critical)

Unlike simple amines, this sulfonamide derivative exhibits strong intermolecular hydrogen bonding.

  • Solvent: DMSO-d₆ is mandatory. CDCl₃ often results in broad, unresolved peaks for the sulfonamide NH and the 2-amino group due to poor solubility and exchange rates.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard). If NH peaks are broad, elevate to 313 K to sharpen via fast exchange, though this may collapse coupling to the CH₂.

1H NMR Data & Assignment

Reference Frequency: 400 MHz / 500 MHz Solvent: DMSO-d₆ (


 2.50 ppm)
PositionTypeShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Sulfonamide NH

8.15 - 8.25 Triplet (

Hz)
1HKey Indicator. Disappears with

shake.[1]
Thiazole


7.60 - 7.80 Broad Singlet2HOften overlaps with Furan H5; exchangeable.
Thiazole H4 Ar-H7.45 - 7.55 Singlet1HSharp singlet. Distinct from furan peaks.
Furan H5 Ar-H7.55 - 7.60 dd (

Hz)
1HMost deshielded furan proton.
Furan H4 Ar-H6.35 - 6.42 dd (

Hz)
1H"Middle" aromatic signal.
Furan H3 Ar-H6.25 - 6.30 d (

Hz)
1HClosest to the methylene linker.
Methylene

4.10 - 4.20 Doublet (

Hz)
2HCollapses to singlet upon

addition.
Comparative Analysis: Target vs. Furfurylamine

In the starting material (Furfurylamine), the methylene protons appear significantly upfield (


 ppm in DMSO). The downfield shift to 

ppm
in the product confirms the electron-withdrawing effect of the sulfonyl group, serving as a secondary confirmation of reaction success.
13C NMR Data & Assignment

Reference Frequency: 100 MHz / 125 MHz Solvent: DMSO-d₆ (


 39.5 ppm)
PositionCarbon TypeShift (

, ppm)
Diagnostic Note
Thiazole C2

(Guanidine-like)
168.5 - 170.0 Most deshielded signal; characteristic of 2-aminothiazoles.
Furan C2' Ar-C (Quaternary)150.5 - 152.0 Linker attachment point.
Thiazole C4 Ar-CH145.0 - 146.5
Furan C5' Ar-CH142.0 - 143.0
Thiazole C5 Ar-C-S (Quaternary)118.0 - 120.0 Upfield due to resonance with sulfonamide.
Furan C4' Ar-CH110.5 - 111.0
Furan C3' Ar-CH107.5 - 108.5
Methylene

39.0 - 41.0 Often obscured by DMSO-d₆ septet; check DEPT-135.

Troubleshooting & Impurity Profiling

When scaling up synthesis, two primary impurities are common. Use this guide to identify them.

Impurity A: Bis-Sulfonylation
  • Cause: Excess sulfonyl chloride reacting with the exocyclic amine (

    
    ) of the thiazole.
    
  • Spectral Signature:

    • Disappearance of the broad

      
       singlet at 7.6-7.8 ppm.
      
    • Appearance of a new sulfonamide NH peak downfield (9.0+ ppm).

    • Integration of aromatic regions doubles relative to the furan tail.

Impurity B: Hydrolysis of Sulfonyl Chloride (Sulfonic Acid)
  • Cause: Wet solvents during reaction.

  • Spectral Signature:

    • Presence of a broad, extremely deshielded peak (

      
       ppm, 
      
      
      
      ).
    • Absence of the furan signals (if purification separated the amine but left the acid).

Signaling Pathway of Impurity Detection

Impurity_Logic Spectrum Acquired Spectrum Check_NH2 Is NH2 (7.7 ppm) present? Spectrum->Check_NH2 Check_Furan Are Furan peaks present? Check_NH2->Check_Furan Yes Bis Bis-Sulfonylation (Over-reaction) Check_NH2->Bis No (New downfield peaks) Clean Pure Product Check_Furan->Clean Yes Acid Sulfonic Acid Byproduct (Hydrolysis) Check_Furan->Acid No

Figure 2: Logic flow for identifying common synthetic impurities.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Furan/Thiazole coupling constants).
  • Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides containing a thiazole moiety as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • MestReNova Prediction Algorithms. (Used for theoretical validation of chemical shift environments in DMSO-d₆).

Sources

Validation

A Comparative Guide to Purity Verification of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

This guide provides a comprehensive comparison of analytical methodologies for the purity verification of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide, a key heterocyclic building block in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the purity verification of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide, a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] As the synthetic complexity of novel chemical entities increases, so does the imperative for robust, orthogonal analytical methods to ensure their identity, purity, and stability. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The narrative moves beyond a simple listing of techniques, delving into the causality behind methodological choices. The goal is to equip the modern scientist with a self-validating framework for assessing the purity of this, and structurally related, sulfonamide-thiazole scaffolds.

The Analytical Imperative: Why Purity Matters

The presence of impurities, even in trace amounts, can profoundly impact the downstream applications of a compound like 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide. In a drug development context, impurities can lead to altered pharmacological or toxicological profiles, reduced efficacy, and unpredictable side effects. For fundamental research, impure reagents can yield non-reproducible results and confound structure-activity relationship (SAR) studies. Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but a foundational element of scientific integrity.

Orthogonal Analytical Approaches: A Comparative Analysis

No single analytical technique is sufficient to definitively establish purity. An orthogonal approach, employing multiple methods that rely on different physicochemical principles, is the gold standard. Below, we compare the most effective techniques for the analysis of this target molecule.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide, which possesses multiple chromophores (thiazole, furan, sulfonamide), UV detection is highly effective.

Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) is the cornerstone for purity analysis of this molecule due to its high resolution, sensitivity, and reproducibility. The compound's structure suggests moderate polarity, making it ideally suited for retention on a non-polar stationary phase like C18. The use of a slightly acidic mobile phase (e.g., containing 0.1% formic or orthophosphoric acid) is a critical choice; it suppresses the ionization of the primary amine and sulfonamide groups, leading to sharper, more symmetrical peaks and improved retention time stability.[3][4]

Trustworthiness through Forced Degradation: A standard HPLC method only demonstrates purity with respect to detectable, separated impurities. To build a truly reliable, "stability-indicating" method, forced degradation studies are essential.[5][6] By intentionally stressing the compound under harsh conditions (acid, base, oxidation, heat, light), we can generate potential degradation products.[7][8][9] The HPLC method must then be proven capable of separating the intact parent compound from all these newly formed degradants, thus ensuring its specificity.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. It provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for both confirming the identity of the main peak and identifying unknown impurities.

Expertise & Causality: While HPLC-UV quantifies purity, LC-MS qualitatively identifies what the impurities are. For a molecule like ours, electrospray ionization (ESI) in positive mode is the logical choice, as the amino group is readily protonated.[10] The resulting mass spectrum for the main peak should show a prominent ion corresponding to [M+H]⁺. Any other peaks in the chromatogram can be similarly analyzed to propose structures for impurities (e.g., starting materials, by-products, or degradants), providing crucial feedback for synthetic route optimization.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure and connectivity of a compound.

Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structural confirmation. The ¹H NMR spectrum will provide a unique fingerprint, with characteristic signals for the furan, thiazole, and methylenic protons.[13][14] The presence of impurities would be indicated by extraneous peaks not attributable to the main structure or the solvent. Furthermore, Quantitative NMR (qNMR) can be employed for an absolute purity determination by integrating the signal of the analyte against that of a certified internal standard of known purity and concentration. This provides a purity value that is independent of the analyte's own response factor, a significant advantage over chromatographic methods.[15][16]

Thermal Analysis (TGA & DSC)

Principle:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles.[17][18]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample during a temperature change, identifying thermal events like melting, crystallization, or decomposition.[19][20]

Expertise & Causality: For a solid crystalline compound, DSC should reveal a sharp endothermic peak corresponding to its melting point. A broad melting range or the presence of multiple thermal events can suggest the presence of impurities or polymorphism. TGA complements this by showing the temperature at which the molecule begins to decompose.[20] This information is critical for determining safe handling and storage temperatures. For sulfonamides, TGA can be a rapid method for qualitative identification by comparing the thermogram to a standard under identical conditions.[19]

Elemental Analysis

Principle: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.

Expertise & Causality: The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₉H₁₀N₄O₃S₂). A close correlation (typically within ±0.4%) provides strong evidence for the empirical formula and indicates the absence of significant inorganic impurities or residual solvents.

Comparative Data Summary

Method Primary Purpose Selectivity Sensitivity Key Advantages Limitations
RP-HPLC (UV) Quantitation of Purity & ImpuritiesHighHigh (ng range)Robust, precise, excellent for routine QC, can be stability-indicating.[3]Requires chromophores, reference standards needed for impurity quantitation.
LC-MS Impurity Identification & Structure ConfirmationVery HighVery High (pg-fg range)Provides molecular weight data, ideal for identifying unknowns.[10][21]Not inherently quantitative without standards, matrix effects can be an issue.
NMR (¹H, ¹³C) Unambiguous Structure Elucidation, Absolute Purity (qNMR)Very HighModerateProvides detailed structural information, qNMR is a primary method.[13][22]Lower sensitivity than MS, complex mixtures can be difficult to interpret.
Thermal (TGA/DSC) Assess Thermal Stability, Melting Point, SolvatesLowLowFast, provides key physical properties, useful for solid-state characterization.[17][19]Not suitable for identifying or quantifying specific chemical impurities.
Elemental Analysis Confirmation of Empirical FormulaLowLowConfirms elemental composition, detects inorganic impurities.Provides no information on organic or isomeric impurities.

Visualization of Analytical Workflows

A logical and systematic workflow is crucial for efficient and comprehensive purity verification.

Purity_Verification_Workflow cluster_initial Initial Screening & ID cluster_assessment Purity Assessment cluster_final Final Disposition A Test Sample B HPLC-UV Screening (Purity Estimate) A->B C LC-MS Analysis (Mass Confirmation) A->C D ¹H NMR Analysis (Structure Confirmation) A->D E Purity > 98%? Structure Consistent? B->E C->E D->E F Comprehensive Analysis: - Stability-Indicating HPLC - qNMR - Elemental Analysis E->F Yes G Impurity Identification (LC-MS/MS, Preparative HPLC) E->G No H Release for Use F->H I Requires Further Purification G->I

Caption: Overall workflow for purity verification of a novel chemical entity.

Stability_Method_Dev A Develop Initial RP-HPLC Method B Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) A->B C Analyze Stressed Samples by HPLC-UV and LC-MS B->C D Evaluate Peak Purity & Resolution (Using PDA Detector) C->D E Are Parent & Degradants Fully Resolved? D->E F Optimize Method (Gradient, pH, Column) E->F No G Validate Stability-Indicating Method (ICH Q2B) E->G Yes F->C

Caption: Workflow for developing a stability-indicating HPLC method.

Detailed Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[4][23]

  • Chromatographic Conditions:

    • Column: YMC-Triart C18 or Phenomenex Luna C18 (e.g., 250 x 4.6 mm, 5 µm).[3][4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A typical starting gradient would be 5% B to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration. This must be optimized to ensure separation from all degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 270 nm (or the compound's λmax), with spectral collection from 200-400 nm for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of 100 µg/mL.

    • Further dilutions can be made to fit within the linear range of the method.

  • Data Analysis:

    • Calculate purity as a percentage of the area of the main peak relative to the total area of all peaks (% Area Normalization).

    • Use the PDA detector software to assess the peak purity of the main peak in both unstressed and stressed samples to ensure no co-eluting impurities.

Protocol: ¹H NMR for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing exchangeable protons (e.g., from NH₂ and SO₂NH).

    • Filter the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all peaks. The relative integrals should correspond to the number of protons in the structure.

    • Assign peaks based on their chemical shift (ppm), multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz).[13]

    • Check for any unassigned peaks, which may indicate impurities. The presence of residual solvent from the synthesis is a common "impurity" and should be identified.

Conclusion

The purity verification of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide demands a rigorous, multi-technique approach. While RP-HPLC serves as the primary tool for quantitative assessment, its true power is unlocked when developed as a stability-indicating method through forced degradation studies. This must be complemented by LC-MS for definitive impurity identification and by NMR spectroscopy for unambiguous structural confirmation and potential absolute quantitation. Thermal and elemental analyses provide essential data on the compound's physicochemical properties. By integrating these orthogonal methods, researchers and developers can establish a comprehensive purity profile, ensuring the quality, safety, and reliability of their scientific endeavors.

References

  • Benchchem. An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides Revision: 05.
  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]

  • The University of Bath's research portal. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy. Available from: [Link]

  • Slideshare. (2016). Analysis of sulfonamides. Available from: [Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014).
  • ACS Publications. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Collected thermogravimetric analysis (TGA) graphs of sulfenamides... Available from: [Link]

  • ResearchGate. (2015). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Available from: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Agilent. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • MDPI. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Available from: [Link]

  • Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • PMC. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Available from: [Link]

  • SciSpace. (2016). Forced Degradation Studies. Available from: [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]

  • PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Available from: [Link]

  • SIELC. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available from: [Link]

  • Frontiers. (2025). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Available from: [Link]

  • HELIX Chromatography. 2-Amino-5-methylthiazole. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • PMC. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • PMC. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubChem. 2-Aminothiazole-5-sulfonamide. Available from: [Link]

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Available from: [Link]

  • JOCPR. (2012). Synthesis of some new 5- substituted of - JOCPR. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide proper disposal procedures

Executive Summary & Chemical Context 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a complex heterocyclic compound featuring three distinct pharmacophores: a thiazole ring, a sulfonamide moiety, and a furan ring....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a complex heterocyclic compound featuring three distinct pharmacophores: a thiazole ring, a sulfonamide moiety, and a furan ring. In drug discovery, this scaffold is frequently associated with kinase inhibition or carbonic anhydrase inhibition.

Because specific commercial Safety Data Sheets (SDS) are often unavailable for such research-grade intermediates, disposal protocols must be derived from Structure-Activity Relationship (SAR) safety principles. This guide treats the compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate.

Critical Disposal Directive: This compound must NEVER be disposed of via sanitary sewer systems (drains). Its sulfonamide core poses a risk of environmental persistence and antibiotic resistance, while the furan moiety carries potential metabolic toxicity. High-temperature incineration is the only validated disposal method.

Hazard Identification & Structural Analysis

To understand the why behind the disposal protocol, we must analyze the molecule's functional groups. This "First Principles" approach ensures safety even when specific toxicity data is missing.

Functional GroupChemical RiskDisposal Implication
Sulfonamide (

)
Environmental Persistence: Highly stable in water; can promote bacterial resistance in aquatic ecosystems.Strict Zero-Drain Policy. Must be sequestered in solid or organic liquid waste streams.
Furan Ring (

)
Metabolic Toxicity: Furan rings can be metabolically activated (e.g., by CYP450) to reactive intermediates.Treat as Cytotoxic/Genotoxic . Double-bagging and high-performance seals are mandatory.
2-Aminothiazole Reactivity: The primary amine can react with nitrites to form unstable diazonium salts.Segregation: Do NOT mix with acidic waste streams containing sodium nitrite or strong oxidizers.

Operational Disposal Protocol

A. Solid Waste (Powders, Contaminated Consumables)

Applicability: Pure compound, weighing boats, gloves, paper towels.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Quenching (Optional but Recommended for >5g): If disposing of large bulk quantities (>5g), wet the powder slightly with water/surfactant to prevent dust generation during compaction.

  • Secondary Containment: Seal the primary bag and place it into a rigid, wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Solid Hazardous Waste" fiberboard box with a liner.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1]

B. Liquid Waste (Mother Liquors, reaction mixtures)

Applicability: Compound dissolved in DMSO, Methanol, or DCM.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put DCM solutions in standard LDPE carboys; use HDPE or Glass).

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO.

  • pH Check: Ensure the waste stream is neutral (pH 5–9). Sulfonamides can precipitate in highly acidic waste, creating sludge that clogs disposal pumps.

  • No Oxidizers: Ensure no Piranha solution, Chromic acid, or Nitric acid is present in the container. The furan ring can react violently with strong oxidizers.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-amino-N-(furan-2-ylmethyl) thiazole-5-sulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Liquid DoubleBag Step 1: Double Bag (4-mil Polyethylene) SolidPath->DoubleBag SolventCheck Solvent Type? LiquidPath->SolventCheck SolidContainer Step 2: Rigid Container (Fiber drum or HDPE) DoubleBag->SolidContainer FinalLabel Labeling: Full Chemical Name + 'Toxic' Hazard SolidContainer->FinalLabel Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo NoOxidizer CRITICAL: Confirm NO Oxidizers (Nitric Acid/Peroxides) Halo->NoOxidizer NonHalo->NoOxidizer NoOxidizer->FinalLabel Incineration Final Disposal: High-Temp Incineration (RCRA Facility) FinalLabel->Incineration

Figure 1: Operational workflow for the segregation and packaging of thiazole-sulfonamide waste.

Emergency Procedures (Spill Management)

In the event of a spill outside of a fume hood:

  • PPE Upgrade: Immediately don double nitrile gloves (0.11mm minimum thickness) and an N95 or P100 particulate respirator. The dust is the primary inhalation vector.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (water or ethanol) to suppress dust, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or a proprietary organic spill pad.

  • Decontamination: Wash the surface with a 10% bleach solution followed by water. The bleach helps oxidize the furan ring and degrade the sulfonamide, reducing potency before final cleanup.

Regulatory Compliance (RCRA)

While this specific compound is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic), it falls under the "Characteristic Waste" definition due to its pharmacological potency.

  • Waste Code Assignment:

    • If the waste solution is ignitable (e.g., in Methanol): D001 .

    • If the waste contains halogenated solvents (e.g., DCM): F002 .

    • If pure substance: Assign "Non-Regulated Chemical Waste" pending toxicity testing, but manage as Toxic internally.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Compound Summary for Sulfonamide Class (General Safety & Hazards). National Library of Medicine. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
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